12(S)-HETE-d8
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5Z,8Z,10E,12S,14Z)-5,6,8,9,11,12,14,15-octadeuterio-12-hydroxyicosa-5,8,10,14-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h7-11,13-14,17,19,21H,2-6,12,15-16,18H2,1H3,(H,22,23)/b9-7-,11-8-,13-10-,17-14+/t19-/m0/s1/i7D,8D,9D,10D,11D,13D,17D,19D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHVWPKMFKADKW-OPXGWVKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]/C(=C(\[2H])/C[C@@]([2H])(/C(=C/C(=C(/[2H])\C/C(=C(/[2H])\CCCC(=O)O)/[2H])/[2H])/[2H])O)/CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of 12(S)-HETE-d8 in Eicosanoid Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of 12(S)-hydroxyeicosatetraenoic acid-d8 (12(S)-HETE-d8) in scientific research. Primarily, this compound serves as a crucial internal standard for the accurate quantification of its endogenous, non-deuterated counterpart, 12(S)-HETE, and other related lipid mediators using mass spectrometry. This guide will delve into the biological significance of 12(S)-HETE, the rationale for using a deuterated internal standard, and detailed experimental protocols for its application.
The Biological Significance of 12(S)-HETE
12(S)-HETE is a bioactive eicosanoid, a signaling molecule derived from the enzymatic oxidation of arachidonic acid by 12-lipoxygenase (12-LOX) enzymes. It is implicated in a wide array of physiological and pathophysiological processes, making its accurate quantification essential for understanding and targeting various diseases.
Key biological roles of 12(S)-HETE include:
-
Cancer Progression and Metastasis: 12(S)-HETE has been shown to promote tumor cell growth, survival, and metastasis in various cancers, including prostate cancer. It can stimulate signaling pathways that lead to cell proliferation and the expression of factors involved in angiogenesis, the formation of new blood vessels that supply tumors.
-
Inflammation and Immune Response: As a lipid mediator, 12(S)-HETE plays a role in inflammatory processes. It can influence the activity of various immune cells and contribute to the inflammatory environment in conditions like atherosclerosis and inflammatory skin diseases.
-
Cardiovascular Function: 12(S)-HETE is involved in regulating vascular tone and has been linked to hypertension. It can also contribute to the pathophysiology of cardiac events such as myocardial infarction.
-
Neurological Processes: In the brain, 12(S)-HETE levels can increase during ischemic events. It acts as a neuromodulator, influencing neurotransmitter release and receptor activation.
The Utility of this compound as an Internal Standard
The primary application of this compound in research is as an internal standard for quantitative analysis, most commonly by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] An internal standard is a compound with similar physicochemical properties to the analyte of interest but is isotopically labeled, allowing it to be distinguished by mass spectrometry.
The use of a deuterated internal standard like this compound is critical for several reasons:
-
Correction for Sample Loss: During sample preparation, which often involves extraction and purification steps, some of the analyte can be lost. Since the internal standard is added at the beginning of this process and behaves similarly to the endogenous analyte, the ratio of the analyte to the internal standard remains constant, allowing for accurate quantification despite any losses.
-
Compensation for Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer, either enhancing or suppressing the signal. The internal standard experiences similar matrix effects, and by measuring the ratio of the analyte to the internal standard, these effects can be normalized.
-
Improved Accuracy and Precision: The use of an internal standard significantly improves the accuracy and precision of the quantification method, which is essential for reliable and reproducible research findings.
Quantitative Data for 12(S)-HETE Analysis using this compound
The following tables summarize typical quantitative parameters used in LC-MS/MS methods for the analysis of 12(S)-HETE with this compound as an internal standard.
Table 1: Mass Spectrometry Parameters for 12(S)-HETE and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| 12(S)-HETE | 319.2 | 179.1 | Negative ESI |
| This compound | 327.2 | 184.0 | Negative ESI |
Data compiled from multiple sources.
Table 2: Typical Concentrations and Performance Metrics
| Parameter | Typical Value/Range |
| Internal Standard (this compound) Concentration | 100 ng/mL - 800 pg/µL |
| Calibration Curve Range | 1 - 5,000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.976 ng/mL |
Data compiled from multiple sources.[3][4]
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol outlines a general procedure for the extraction of eicosanoids, including 12(S)-HETE, from biological samples such as serum, plasma, or tissue homogenates.
-
Sample Collection and Internal Standard Spiking: To a known volume or weight of the biological sample, add a precise amount of this compound solution to achieve a final concentration within the linear range of the assay (e.g., 100 ng/mL).
-
Protein Precipitation: Add four volumes of ice-cold methanol to the sample to precipitate proteins. Vortex thoroughly and centrifuge at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the lipids.
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by water.
-
Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low percentage of methanol in water to remove polar impurities.
-
Elution: Elute the eicosanoids, including 12(S)-HETE and this compound, with a high percentage of methanol or acetonitrile.
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small, precise volume of the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of 12(S)-HETE.
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Employ a gradient elution starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the analytes. A typical gradient might run from 30% B to 95% B over 10-15 minutes.
-
Flow Rate: A typical flow rate is 0.2-0.4 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Use an electrospray ionization (ESI) source operating in negative ion mode.
-
Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for 12(S)-HETE (e.g., m/z 319.2 → 179.1) and this compound (e.g., m/z 327.2 → 184.0).
-
-
Data Analysis:
-
Quantification: Determine the peak areas for both 12(S)-HETE and this compound.
-
Ratio Calculation: Calculate the ratio of the peak area of 12(S)-HETE to the peak area of this compound.
-
Concentration Determination: Use a calibration curve, constructed by plotting the peak area ratios of known standards against their concentrations, to determine the concentration of 12(S)-HETE in the unknown sample.
-
Signaling Pathways of 12(S)-HETE
The biological effects of 12(S)-HETE are mediated through complex intracellular signaling pathways. These pathways often involve the activation of specific G-protein coupled receptors (GPCRs), such as GPR31, and subsequent downstream signaling cascades.
Caption: Biosynthesis and primary signaling cascade of 12(S)-HETE.
This diagram illustrates the synthesis of 12(S)-HETE from arachidonic acid by 12-lipoxygenase and its subsequent activation of the G-protein coupled receptor GPR31. This activation triggers multiple downstream signaling pathways involving Protein Kinase C (PKC), PI3 Kinase (PI3K), and Src Kinase, which converge on the activation of ERK1/2, ultimately leading to various cellular responses.
Experimental Workflow for 12(S)-HETE Quantification
The following diagram outlines the typical workflow for the quantitative analysis of 12(S)-HETE in a research setting.
Caption: Standard workflow for quantifying 12(S)-HETE.
This workflow demonstrates the key steps involved in the accurate measurement of endogenous 12(S)-HETE levels, from initial sample preparation and spiking with the deuterated internal standard to the final data analysis and quantification.
References
An In-depth Technical Guide to 12(S)-HETE-d8: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 12(S)-hydroxy-5Z,8Z,10E,14Z-eicosatetraenoic-5,6,8,9,11,12,14,15-d8 acid (12(S)-HETE-d8), a deuterated analog of the biologically active lipid mediator 12(S)-HETE. This document details its chemical structure and properties, its principal application as an internal standard in quantitative analysis, and the broader biological context of its non-deuterated counterpart, 12(S)-HETE.
Chemical Structure and Properties
This compound is a synthetic, deuterated version of 12(S)-HETE, an eicosanoid derived from arachidonic acid. The eight deuterium atoms are strategically placed on the carbon backbone, increasing its molecular weight without significantly altering its chemical behavior. This makes it an ideal internal standard for mass spectrometry-based quantification of 12(S)-HETE.
General Information
| Property | Value |
| Formal Name | 12(S)-hydroxy-5Z,8Z,10E,14Z-eicosatetraenoic-5,6,8,9,11,12,14,15-d8 acid |
| CAS Number | 84807-90-9[1] |
| Molecular Formula | C₂₀H₂₄D₈O₃[1] |
| Formula Weight | 328.5 g/mol [1] |
| Synonyms | 12(S)-Hydroxyeicosatetraenoic Acid-d8 |
| Purity | ≥98% deuterated forms (d1-d8) |
Physicochemical Properties
| Property | Value |
| Formulation | Typically supplied as a solution in a suitable organic solvent (e.g., ethanol, acetonitrile) |
| Solubility | Soluble in ethanol, DMSO, and dimethyl formamide[1] |
| UV Maximum Absorbance (λmax) | 237 nm[1] |
| Storage | Store at -20°C |
| Stability | ≥ 2 years at -20°C |
Biological Context: The Role of 12(S)-HETE
While this compound itself is primarily used as a research tool, its non-deuterated analog, 12(S)-HETE, is a potent signaling molecule involved in a multitude of physiological and pathological processes. Understanding the biological role of 12(S)-HETE is crucial for interpreting quantitative data obtained using its deuterated standard.
12(S)-HETE is produced from arachidonic acid by the enzyme 12-lipoxygenase (12-LOX). It exerts its effects by binding to the G-protein coupled receptor GPR31, also known as the 12-HETE receptor. This interaction triggers a cascade of intracellular signaling events that influence cell behavior.
Key biological functions of 12(S)-HETE include:
-
Cancer Progression and Metastasis: 12(S)-HETE has been shown to promote tumor growth, angiogenesis (the formation of new blood vessels), and metastasis in various cancers, including prostate, breast, and colon cancer. It can enhance tumor cell survival, proliferation, and invasion.
-
Angiogenesis: 12(S)-HETE is a pro-angiogenic factor that can stimulate the migration and proliferation of endothelial cells, which are essential steps in the formation of new blood vessels.
-
Inflammation and Immunity: As a lipid mediator, 12(S)-HETE plays a role in inflammatory responses.
-
Platelet Activation: 12(S)-HETE is involved in platelet aggregation and thrombosis.
-
Diabetic Retinopathy: Elevated levels of 12-HETE have been implicated in the pathogenesis of diabetic retinopathy, a complication of diabetes that affects the eyes.
Signaling Pathway of 12(S)-HETE
The binding of 12(S)-HETE to its receptor, GPR31, initiates a signaling cascade that can activate multiple downstream pathways, including the mitogen-activated protein kinase (MAPK/ERK), phosphoinositide 3-kinase (PI3K)/Akt, protein kinase C (PKC), and Src kinase pathways. These pathways, in turn, regulate various cellular processes such as cell growth, proliferation, survival, and migration.
Experimental Protocols: Quantification of 12(S)-HETE using this compound
The primary application of this compound is as an internal standard for the accurate quantification of 12(S)-HETE in biological samples using mass spectrometry-based methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
General Workflow for LC-MS/MS Quantification
The following diagram illustrates a typical workflow for the quantification of 12(S)-HETE in a biological matrix.
References
The Indispensable Role of 12(S)-HETE-d8 as a Stable Isotope Internal Standard in Eicosanoid Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of lipid signaling, the precise and accurate quantification of bioactive mediators is paramount. Among these, 12(S)-hydroxyeicosatetraenoic acid [12(S)-HETE], a metabolite of arachidonic acid produced by the 12-lipoxygenase (12-LOX) enzyme, has garnered significant attention for its multifaceted roles in various physiological and pathological processes, including cancer metastasis, inflammation, and cardiovascular disease.[1][2][3] To unravel its complex biology and explore its potential as a therapeutic target, researchers rely on robust analytical methods. At the heart of these quantitative assays lies 12(S)-HETE-d8, a deuterated stable isotope analog that serves as an essential internal standard. This technical guide provides a comprehensive overview of the critical role of this compound in the accurate quantification of 12(S)-HETE, detailing its application in mass spectrometry-based methods, outlining experimental protocols, and illustrating the key signaling pathways of its non-deuterated counterpart.
The Rationale for Stable Isotope-Labeled Internal Standards
Quantitative analysis of endogenous analytes by techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) is susceptible to variations in sample preparation, extraction efficiency, and instrument response. A stable isotope-labeled internal standard, such as this compound, is the gold standard for mitigating these variabilities.[4] By introducing a known amount of the deuterated standard into the sample at the earliest stage of processing, it co-elutes with the endogenous analyte and experiences identical experimental conditions. The mass spectrometer can differentiate between the analyte and the internal standard due to the mass difference imparted by the deuterium atoms. By measuring the ratio of the analyte's signal to the internal standard's signal, precise and accurate quantification can be achieved, irrespective of sample losses during processing.[5]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Formal Name | 12(S)-hydroxy-5Z,8Z,10E,14Z-eicosatetraenoic-5,6,8,9,11,12,14,15-d8 acid | |
| CAS Number | 84807-90-9 | |
| Molecular Formula | C₂₀H₂₄D₈O₃ | |
| Molecular Weight | 328.5 g/mol | |
| Purity | ≥99% deuterated forms (d₁-d₈) | |
| Formulation | A solution in acetonitrile (typically 100 µg/ml) |
Quantitative Analysis of 12(S)-HETE using this compound
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for the sensitive and specific quantification of 12(S)-HETE in biological matrices. The use of this compound as an internal standard is integral to the reliability of these methods.
Mass Spectrometry Parameters
The following table summarizes typical mass spectrometry parameters used for the detection of 12(S)-HETE and its deuterated internal standard, this compound, in negative ion mode.
| Analyte | Precursor Ion (m/z) | Product Ion(s) (m/z) | Reference |
| 12(S)-HETE | 319.2 | 179.1 | |
| This compound | 327.12 | 184.04 | |
| 12(S)-HETE | 319 | 257, 179 | |
| This compound | 327 | 264, 184 | |
| 12(S)-HETE | 487 | 183 | |
| This compound | 495 | 183.1 |
Note: The precursor and product ions can vary depending on the derivatization method used (e.g., derivatization to enhance ionization efficiency) and the specific mass spectrometer settings.
Experimental Protocol: Quantification of 12(S)-HETE in Biological Samples
The following provides a generalized, detailed methodology for the quantification of 12(S)-HETE in biological matrices such as plasma, serum, or tissue homogenates using this compound as an internal standard.
Materials and Reagents
-
12(S)-HETE analytical standard
-
This compound internal standard solution (e.g., 400 ng/mL in methanol)
-
Methanol, acetonitrile, hexane, 2-propanol (HPLC or LC-MS grade)
-
Acetic acid or formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Vortex mixer, centrifuge, and evaporator
Sample Preparation and Extraction
-
Sample Collection and Storage: Collect biological samples and store them at -80°C until analysis to prevent degradation of the analyte.
-
Internal Standard Spiking: Thaw the samples on ice. To a known volume or weight of the sample (e.g., 200 µL of plasma), add a precise amount of the this compound internal standard solution. This step is critical and should be done at the very beginning of the sample preparation process.
-
Protein Precipitation and Liquid-Liquid Extraction:
-
Add a solution of 10% v/v acetic acid in water/2-propanol/hexane (2/20/30, v/v/v) to precipitate proteins and initiate liquid-liquid extraction.
-
Vortex the mixture thoroughly.
-
Add hexane, vortex again, and then centrifuge to separate the organic and aqueous phases.
-
-
Solid-Phase Extraction (SPE) for Cleanup and Concentration (Alternative to LLE):
-
Condition the SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent to remove polar impurities.
-
Elute the analyte and internal standard with a higher percentage of organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution: Evaporate the organic solvent from the extracted sample under a stream of nitrogen. Reconstitute the dried residue in a specific volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Inject the reconstituted sample into an LC system equipped with a suitable reversed-phase column (e.g., C18).
-
Employ a gradient elution program using mobile phases such as water and acetonitrile/methanol, both typically containing a small amount of formic acid or acetic acid to improve peak shape. The gradient is optimized to achieve baseline separation of 12(S)-HETE from other isomers and interfering substances.
-
-
Mass Spectrometric Detection:
-
The eluent from the LC column is introduced into the mass spectrometer.
-
Operate the mass spectrometer in negative electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both 12(S)-HETE and this compound (as listed in the table above).
-
-
Quantification:
-
Generate a calibration curve by analyzing a series of known concentrations of the 12(S)-HETE analytical standard, each spiked with the same fixed concentration of the this compound internal standard.
-
Plot the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Determine the concentration of 12(S)-HETE in the biological samples by interpolating their peak area ratios from the calibration curve.
-
Signaling Pathways of 12(S)-HETE
Understanding the biological context in which 12(S)-HETE functions is crucial for interpreting quantitative data. 12(S)-HETE exerts its effects through various signaling pathways, often promoting cell proliferation, migration, and survival, particularly in cancer cells. It can also play a role in inflammatory responses and vascular function.
Caption: Overview of 12(S)-HETE synthesis and its major signaling pathways.
Experimental Workflow Using this compound
The following diagram illustrates a typical experimental workflow for the quantification of 12(S)-HETE in a research or drug development setting.
Caption: A typical workflow for quantifying 12(S)-HETE using this compound.
Conclusion
This compound is an indispensable tool for researchers and scientists in the field of eicosanoid biology and drug development. Its use as a stable isotope internal standard in mass spectrometry-based assays ensures the high-quality, reliable data necessary to elucidate the complex roles of 12(S)-HETE in health and disease. By following well-defined experimental protocols and understanding the underlying signaling pathways, the scientific community can continue to make significant strides in this important area of research, paving the way for novel diagnostic and therapeutic strategies.
References
- 1. 12-lipoxygenases and 12(S)-HETE: role in cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased levels of 12(S)-HETE in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Quantitative analysis of 5-oxo-6,8,11,14-eicosatetraenoic acid by electrospray mass spectrometry using a deuterium-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core of Inflammation and Cellular Signaling: A Technical Guide to the Biosynthesis of 12(S)-HETE from Arachidonic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the biosynthesis of 12(S)-hydroxyeicosatetraenoic acid [12(S)-HETE] from arachidonic acid. It is designed to serve as a critical resource for researchers, scientists, and professionals in drug development who are focused on inflammation, cancer biology, and cardiovascular diseases. This document details the enzymatic pathways, regulatory mechanisms, and the significant biological roles of 12(S)-HETE, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core processes.
Introduction: The Significance of 12(S)-HETE
Arachidonic acid, a polyunsaturated omega-6 fatty acid, is a pivotal precursor to a wide array of bioactive lipid mediators, collectively known as eicosanoids.[1] These molecules are critical regulators of numerous physiological and pathological processes. Among the various metabolic pathways for arachidonic acid, the lipoxygenase (LOX) pathway gives rise to hydroxyeicosatetraenoic acids (HETEs), which have emerged as key signaling molecules.[2]
Specifically, 12(S)-HETE, a product of the 12-lipoxygenase (12-LOX) pathway, has garnered significant attention for its multifaceted roles in cellular signaling.[3] It is implicated in a range of biological responses, including inflammation, cell migration, proliferation, and angiogenesis.[1][4] Dysregulation of the 12(S)-HETE biosynthetic pathway is linked to the pathogenesis of several diseases, including cancer, diabetes, and cardiovascular disorders, making it a promising target for therapeutic intervention. This guide will delve into the core of 12(S)-HETE biosynthesis, providing the technical details necessary for advanced research and development.
The Core Biosynthetic Pathway of 12(S)-HETE
The synthesis of 12(S)-HETE from arachidonic acid is a two-step enzymatic process primarily catalyzed by platelet-type 12-lipoxygenase (ALOX12).
Step 1: Oxygenation of Arachidonic Acid
The initial and rate-limiting step is the stereospecific insertion of molecular oxygen into arachidonic acid at the C-12 position. This reaction is catalyzed by 12-lipoxygenase, a non-heme iron-containing dioxygenase. The enzyme abstracts a hydrogen atom from the C-10 position of arachidonic acid, leading to the formation of a substrate radical. Molecular oxygen then attacks the radical, resulting in the formation of the hydroperoxy derivative, 12(S)-hydroperoxyeicosatetraenoic acid [12(S)-HpETE].
Step 2: Reduction of 12(S)-HpETE to 12(S)-HETE
The unstable intermediate, 12(S)-HpETE, is rapidly reduced to the more stable hydroxyl derivative, 12(S)-HETE. This reduction is catalyzed by ubiquitous cellular peroxidases, with glutathione peroxidases (GPXs) playing a significant role.
Diagram of the Biosynthetic Pathway of 12(S)-HETE
Caption: Enzymatic conversion of Arachidonic Acid to 12(S)-HETE.
Quantitative Data
Understanding the quantitative aspects of 12(S)-HETE biosynthesis is crucial for experimental design and data interpretation. The following tables summarize key quantitative data related to enzyme kinetics and cellular concentrations of 12(S)-HETE.
Table 1: Kinetic Parameters of 12-Lipoxygenase
Precise Michaelis-Menten constants (Km and Vmax) for human platelet-type 12-lipoxygenase with arachidonic acid are not consistently reported in the literature. However, kinetic studies have been performed on related enzymes and under various conditions, providing valuable insights.
| Enzyme Source | Substrate | Km (µM) | Vmax (s⁻¹) | Reference |
| Human Reticulocyte 15-LOX-1 (with 12-HETE allosteric activation) | Arachidonic Acid | Not specified | 5.2 ± 0.1 | |
| Myxococcus fulvus LOX1 | Eicosapentaenoic Acid | ~70 | (3.1 ± 1.2) x 10⁻² |
Note: The provided Vmax for 15-LOX-1 is a kcat value. The bacterial LOX provides a reference for Km in the absence of detergents.
Table 2: Cellular and Biological Fluid Concentrations of 12(S)-HETE
The concentration of 12(S)-HETE can vary significantly depending on the cell type, stimulation conditions, and the biological fluid being analyzed.
| Biological Matrix | Condition | Concentration Range | Reference |
| Human Platelets (basal) | Healthy Controls | 0.64 ± 0.13 ng/10⁶ platelets | |
| Human Platelets (basal) | Essential Hypertension Patients | 3.56 ± 1.22 ng/10⁶ platelets | |
| Human Platelets (thrombin-stimulated) | Healthy Controls | 4.87 ± 1.46 ng/10⁶ platelets | |
| Human Platelets (thrombin-stimulated) | Essential Hypertension Patients | 7.66 ± 2.14 ng/10⁶ platelets | |
| Human Serum | Healthy Controls | 17.77 (8.11, 75.13) pg/mL | |
| Human Serum | Diabetic Kidney Disease Patients | 384.69 (77.54, 1003.05) pg/mL | |
| Human Neutrophils (intracellular release stimulation threshold) | In vitro | 5 ng/mL (1.5 x 10⁻⁸ M) |
Downstream Signaling of 12(S)-HETE
Once synthesized, 12(S)-HETE can exert its biological effects through both intracellular and extracellular signaling pathways. It can act as a second messenger within the cell or be released to act on cell surface receptors in an autocrine or paracrine manner.
Two primary G protein-coupled receptors have been identified for 12(S)-HETE:
-
GPR31 (12-HETER1): A high-affinity receptor for 12(S)-HETE.
-
BLT2: The leukotriene B4 receptor 2, which can also be activated by 12(S)-HETE.
Activation of these receptors initiates a cascade of downstream signaling events, including the activation of protein kinase C (PKC), mitogen-activated protein kinases (MAPK), and the transcription factor NF-κB. These pathways ultimately lead to changes in gene expression and cellular responses such as proliferation, migration, and inflammation.
Diagram of 12(S)-HETE Signaling Pathways
Caption: 12(S)-HETE activates downstream signaling cascades.
Experimental Protocols
Accurate quantification of 12(S)-HETE is essential for studying its biosynthesis and function. Below are detailed methodologies for common experimental techniques.
Quantification of 12(S)-HETE by Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used method for the quantification of 12(S)-HETE in various biological samples due to its high sensitivity and throughput.
Materials:
-
12(S)-HETE ELISA Kit (commercially available from vendors such as Cayman Chemical or Abbexa).
-
Microplate reader capable of measuring absorbance at 450 nm.
-
Adjustable pipettes and tips.
-
Orbital microplate shaker.
-
Ultrapure water.
-
Samples (serum, plasma, tissue homogenates, or cell culture supernatants).
-
Standard diluent buffer.
-
Wash buffer.
-
Detection Reagent A (biotinylated antibody).
-
Detection Reagent B (HRP-avidin).
-
TMB substrate.
-
Stop solution.
Procedure:
-
Sample Preparation:
-
Serum: Collect blood in a serum separator tube and allow it to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge at 1,000 x g for 20 minutes. Collect the supernatant.
-
Plasma: Collect blood using EDTA as an anticoagulant. Centrifuge at 1,000 x g for 15 minutes at 2-8°C within 30 minutes of collection. Collect the plasma.
-
Tissue Homogenates: Rinse tissues in ice-cold PBS to remove excess blood. Homogenize the tissue in lysis buffer on ice. Centrifuge at 5,000 x g for 5 minutes and collect the supernatant.
-
Cell Culture Supernatants: Centrifuge at 1,500 x g for 10 minutes to remove cellular debris.
-
-
Assay Protocol (based on a competitive ELISA format):
-
Prepare the 12(S)-HETE standard curve by performing serial dilutions of the provided standard in the standard diluent buffer.
-
Add 50 µL of the standards, samples, and a blank (standard diluent only) to the appropriate wells of the pre-coated microplate.
-
Immediately add 50 µL of the biotinylated anti-12(S)-HETE antibody (Detection Reagent A) to each well.
-
Cover the plate and incubate for 1 hour at 37°C on an orbital shaker.
-
Wash the plate three times with 200 µL of wash buffer per well.
-
Add 100 µL of HRP-avidin solution (Detection Reagent B) to each well.
-
Cover the plate and incubate for 30 minutes at 37°C.
-
Wash the plate five times with wash buffer.
-
Add 90 µL of TMB substrate to each well and incubate in the dark for 15-20 minutes at 37°C.
-
Add 50 µL of stop solution to each well to terminate the reaction.
-
Read the absorbance at 450 nm within 10 minutes.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of 12(S)-HETE in the samples by interpolating their absorbance values on the standard curve.
-
Diagram of a General Experimental Workflow for 12(S)-HETE Quantification
Caption: A generalized workflow for measuring 12(S)-HETE levels.
Quantification of 12(S)-HETE by High-Performance Liquid Chromatography (HPLC)
HPLC, particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers high specificity and sensitivity for the quantification of 12(S)-HETE and its isomers.
Materials:
-
HPLC system with a C18 reverse-phase column.
-
Tandem mass spectrometer.
-
12(S)-HETE analytical standard.
-
Internal standard (e.g., deuterated 12(S)-HETE-d8).
-
Solvents (e.g., acetonitrile, methanol, water, formic acid).
-
Solid-phase extraction (SPE) cartridges.
Procedure:
-
Sample Preparation and Extraction:
-
Spike the sample with the internal standard.
-
Perform a solid-phase extraction to purify and concentrate the lipid fraction. Condition the SPE cartridge with methanol and then water. Load the acidified sample, wash with a low-organic solvent, and elute the HETEs with a high-organic solvent (e.g., methyl formate or ethyl acetate).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
-
Chromatographic Separation:
-
Inject the reconstituted sample into the HPLC system.
-
Use a C18 column and a gradient elution with a mobile phase consisting of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
-
Mass Spectrometric Detection:
-
Use an electrospray ionization (ESI) source in negative ion mode.
-
Perform multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for 12(S)-HETE and the internal standard.
-
-
Data Analysis:
-
Quantify the amount of 12(S)-HETE in the sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
-
Quantification of 12(S)-HETE by Radioimmunoassay (RIA)
RIA is a highly sensitive competitive binding assay that uses a radiolabeled form of 12(S)-HETE.
Materials:
-
Antibody specific to 12(S)-HETE.
-
Radiolabeled 12(S)-HETE (e.g., [³H]-12(S)-HETE).
-
Unlabeled 12(S)-HETE standard.
-
Separation agent (e.g., charcoal-dextran or a second antibody).
-
Scintillation counter.
Procedure:
-
Assay Setup:
-
A known amount of radiolabeled 12(S)-HETE and a specific antibody are incubated with either the sample containing unknown amounts of unlabeled 12(S)-HETE or with a known amount of unlabeled standard.
-
The unlabeled 12(S)-HETE in the sample or standard competes with the radiolabeled 12(S)-HETE for binding to the limited number of antibody binding sites.
-
-
Separation and Counting:
-
After incubation, the antibody-bound (bound) and free (unbound) radiolabeled 12(S)-HETE are separated.
-
The radioactivity of the bound fraction is measured using a scintillation counter.
-
-
Data Analysis:
-
A standard curve is generated by plotting the percentage of bound radiolabeled 12(S)-HETE as a function of the concentration of the unlabeled standard.
-
The concentration of 12(S)-HETE in the sample is determined by comparing its ability to displace the radiolabeled tracer with the standard curve.
-
Conclusion
The biosynthesis of 12(S)-HETE from arachidonic acid represents a critical node in the complex network of lipid signaling. Its involvement in a multitude of cellular processes, from inflammation to cancer progression, underscores its importance as a subject of intense research and a potential target for novel therapeutic strategies. This technical guide provides a foundational understanding of the core biosynthetic pathway, quantitative data, downstream signaling events, and detailed experimental protocols to facilitate further investigation into the multifaceted roles of this potent lipid mediator. A thorough comprehension of these aspects is paramount for any researcher or professional aiming to modulate this pathway for therapeutic benefit.
References
- 1. Investigations of human platelet-type 12-lipoxygenase: role of lipoxygenase products in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. isotope-sensitive-branching-and-kinetic-isotope-effects-in-the-reaction-of-deuterated-arachidonic-acids-with-human-12-and-15-lipoxygenases - Ask this paper | Bohrium [bohrium.com]
- 3. Arachidonate 12-lipoxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced arachidonic acid lipoxygenation by K562 cells stimulated with 12-O-tetradecanoylphorbol-13-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
The Physiological Significance of 12(S)-HETE: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
12(S)-hydroxyeicosatetraenoic acid [12(S)-HETE] is a bioactive lipid mediator derived from arachidonic acid through the action of the 12-lipoxygenase (12-LOX) enzyme. Initially identified as a product of human platelets, 12(S)-HETE is now recognized as a critical signaling molecule with pleiotropic effects in a wide range of human tissues.[1] It plays a pivotal role in numerous physiological and pathophysiological processes, including inflammation, cell proliferation, migration, angiogenesis, and cancer metastasis.[2] This technical guide provides an in-depth overview of the physiological relevance of 12(S)-HETE in human tissues, its signaling pathways, and its implications in various disease states. It also includes a compilation of quantitative data on 12(S)-HETE levels, detailed experimental protocols for its study, and visualizations of its key signaling mechanisms.
Biosynthesis of 12(S)-HETE
12(S)-HETE is synthesized from arachidonic acid, a 20-carbon polyunsaturated fatty acid, primarily by the enzyme arachidonate 12-lipoxygenase (ALOX12).[1] This enzyme is predominantly expressed in platelets and skin.[1] Arachidonate 15-lipoxygenase-1 (ALOX15), which is more widely expressed, can also produce 12(S)-HETE as a minor product.[1] The synthesis begins with the conversion of arachidonic acid to 12(S)-hydroperoxyeicosatetraenoic acid (12(S)-HpETE), which is then rapidly reduced to 12(S)-HETE.
Signaling Mechanisms of 12(S)-HETE
12(S)-HETE exerts its biological effects by binding to specific cell surface receptors and activating downstream signaling cascades. Two primary G protein-coupled receptors (GPCRs) have been identified for 12(S)-HETE:
-
GPR31: This is a high-affinity receptor for 12(S)-HETE. Binding of 12(S)-HETE to GPR31 has been shown to activate several key signaling pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and the nuclear factor-kappa B (NF-κB) pathway, which are crucial for cell growth and proliferation.
-
Leukotriene B4 Receptor 2 (BLT2): While primarily a receptor for leukotriene B4, BLT2 can also mediate responses to 12(S)-HETE, albeit with lower affinity. This interaction is implicated in inflammatory responses.
The activation of these receptors by 12(S)-HETE triggers a cascade of intracellular events that ultimately modulate cellular functions.
Figure 1: 12(S)-HETE Signaling Pathways.
Physiological and Pathophysiological Roles in Human Tissues
12(S)-HETE has been implicated in a diverse array of biological functions across various human tissues, with its effects often being context-dependent.
Cancer
Numerous studies have highlighted the significant role of 12(S)-HETE in cancer progression and metastasis. Elevated levels of 12(S)-HETE have been observed in several types of cancer, including prostate cancer, where its concentration in tumor tissue can be more than nine-fold higher than in normal prostate tissue.
Key Roles in Cancer:
-
Tumor Cell Proliferation and Survival: 12(S)-HETE stimulates the proliferation of cancer cells and inhibits apoptosis.
-
Metastasis: It plays a crucial role in multiple steps of the metastatic cascade, including tumor cell motility, invasion, and adhesion to the vasculature.
-
Angiogenesis: 12(S)-HETE promotes the formation of new blood vessels, which is essential for tumor growth and spread.
Cardiovascular System
In the cardiovascular system, 12(S)-HETE has complex and sometimes opposing effects.
-
Atherosclerosis: Increased levels of 12(S)-HETE are found in patients with coronary artery disease. It is suggested to contribute to atherosclerosis.
-
Hypertension: Patients with essential hypertension have significantly higher basal platelet and urinary levels of 12(S)-HETE compared to normotensive individuals.
-
Thrombosis: The 12-LOX/12(S)-HETE/GPR31 signaling pathway is implicated in enhancing human platelet activation and thrombosis.
Inflammation and Immunity
12(S)-HETE is a pro-inflammatory mediator. Its involvement in inflammation is linked to its ability to mediate leukocyte responses through the BLT2 receptor. In inflammatory conditions, the interplay between the GPR31 and BLT2 receptor pathways likely contributes to the overall inflammatory response.
Diabetes Mellitus
Elevated levels of 12(S)-HETE have been associated with diabetes mellitus. Urinary levels of 12(S)-HETE are higher in patients with diabetes. Furthermore, plasma 12(S)-HETE levels are increased in diabetic patients with coronary artery disease, suggesting a role in the vascular complications of diabetes.
Quantitative Data of 12(S)-HETE in Human Tissues
The following tables summarize the reported concentrations of 12(S)-HETE in various human tissues and fluids under normal and pathological conditions.
Table 1: 12(S)-HETE Levels in Human Tissues and Fluids
| Sample Type | Condition | 12(S)-HETE Concentration | Reference |
| Prostate Tissue | Normal | - | |
| Cancer | >9-fold higher than normal | ||
| Platelets | Normotensive | 0.64 ± 0.13 ng/10⁶ platelets (basal) | |
| Essential Hypertension | 3.56 ± 1.22 ng/10⁶ platelets (basal) | ||
| Normotensive (Thrombin-stimulated) | 4.87 ± 1.46 ng/10⁶ platelets | ||
| Essential Hypertension (Thrombin-stimulated) | 7.66 ± 2.14 ng/10⁶ platelets | ||
| Urine | Normotensive | 17.1 ± 3.14 ng/mg creatinine | |
| Essential Hypertension | 36.8 ± 7.24 ng/mg creatinine | ||
| Healthy Volunteers | Varies by sex | ||
| Diabetes Mellitus | Elevated compared to healthy | ||
| Serum | Healthy Subjects | 525.1 [380.1-750.1] ng/mL (median [IQR]) | |
| Coronary Artery Disease | 665.2 [438.1-896.2] ng/mL (median [IQR]) | ||
| Plasma | Healthy Controls | - | |
| Type 2 Diabetes without CAD | Higher than controls | ||
| Type 2 Diabetes with CAD | Higher than diabetic without CAD | ||
| Colorectal Mucosa | Normal, Polyps, Cancer | No significant difference in free 12(S)-HETE |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the physiological relevance of 12(S)-HETE.
Quantification of 12(S)-HETE by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method allows for the precise and accurate determination of 12(S)-HETE levels in biological samples.
Protocol:
-
Sample Preparation (Plasma/Serum):
-
To 100 µL of plasma or serum, add an internal standard (e.g., 12(S)-HETE-d8).
-
Perform solid-phase extraction (SPE) using a C18 cartridge to extract the lipids.
-
Elute the lipids, evaporate the solvent under a stream of nitrogen, and reconstitute the residue in the mobile phase.
-
-
Chromatographic Separation:
-
Inject the reconstituted sample into a liquid chromatography system.
-
For chiral separation of 12(S)-HETE and its R-enantiomer, use a chiral column.
-
Employ a gradient elution with a suitable mobile phase (e.g., a mixture of water with formic acid and acetonitrile with formic acid).
-
-
Mass Spectrometric Detection:
-
Use a tandem mass spectrometer operating in the negative electrospray ionization (ESI) mode.
-
Monitor the specific precursor-to-product ion transitions for 12(S)-HETE and the internal standard in multiple reaction monitoring (MRM) mode.
-
-
Quantification:
-
Generate a standard curve using known concentrations of 12(S)-HETE.
-
Calculate the concentration of 12(S)-HETE in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Figure 2: LC-MS/MS Workflow for 12(S)-HETE.
Cell Migration Assay (Scratch Assay)
This assay is used to assess the effect of 12(S)-HETE on cell migration.
Protocol:
-
Cell Seeding: Seed cells in a 12-well plate at a density that allows them to form a confluent monolayer within 24 hours.
-
Creating the "Scratch": Once the cells are confluent, create a scratch in the monolayer using a sterile 1 mm pipette tip.
-
Washing and Treatment: Gently wash the cells with fresh medium to remove detached cells. Then, add fresh medium containing the desired concentration of 12(S)-HETE or a vehicle control.
-
Imaging: Immediately after creating the scratch (time 0) and at regular intervals (e.g., every 4-8 hours), capture images of the scratch using a phase-contrast microscope.
-
Analysis: Measure the width of the scratch at each time point. The rate of cell migration is determined by the closure of the scratch over time.
Endothelial Tube Formation Assay (In Vitro Angiogenesis)
This assay evaluates the ability of 12(S)-HETE to promote angiogenesis.
Protocol:
-
Coating the Plate: Coat the wells of a 24-well plate with a basement membrane matrix (e.g., Matrigel™ or Geltrex™) and allow it to solidify at 37°C.
-
Cell Seeding: Harvest endothelial cells (e.g., HUVECs) and resuspend them in medium containing the desired concentration of 12(S)-HETE or a vehicle control.
-
Incubation: Gently add the cell suspension to the coated wells. Incubate the plate at 37°C in a 5% CO₂ incubator for a period that allows for tube formation (typically 4-24 hours).
-
Visualization and Quantification: Visualize the formation of tube-like structures using a phase-contrast or fluorescence microscope (if cells are labeled). Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using appropriate imaging software.
NF-κB Activation Assay
This assay determines if 12(S)-HETE activates the NF-κB signaling pathway.
Protocol:
-
Cell Treatment: Treat cells (e.g., THP-1 monocytes) with the desired concentration of 12(S)-HETE or a vehicle control for a specified time.
-
Cell Lysis and Fractionation: Lyse the cells and separate the cytoplasmic and nuclear fractions.
-
Western Blotting:
-
Perform SDS-PAGE on the nuclear extracts and transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the p65 subunit of NF-κB.
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to detect the p65 protein.
-
An increase in the amount of p65 in the nuclear fraction indicates NF-κB activation.
-
-
ELISA-based Assay: Alternatively, use a commercially available NF-κB p65 transcription factor assay kit, which is an ELISA-based method to detect and quantify NF-κB p65 in nuclear extracts.
Conclusion
12(S)-HETE is a multifaceted signaling molecule with profound physiological and pathological implications in a wide range of human tissues. Its role in promoting cell proliferation, migration, and angiogenesis makes it a significant player in cancer progression and metastasis. Furthermore, its involvement in cardiovascular diseases and diabetes highlights its importance as a potential therapeutic target. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the intricate roles of 12(S)-HETE and to explore the potential of targeting its signaling pathways for the development of novel therapeutic strategies. Further research is warranted to fully elucidate the tissue-specific functions of 12(S)-HETE and to translate these findings into clinical applications.
References
A Technical Guide to 12(S)-HETE-d8: Sourcing, Purity, and Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on 12(S)-hydroxy-5Z,8Z,10E,14Z-eicosatetraenoic acid-d8 (12(S)-HETE-d8), a deuterated analog of the biologically active lipid mediator 12(S)-HETE. This document serves as a resource for researchers utilizing this compound as an internal standard in quantitative mass spectrometry-based analyses and for those investigating the signaling pathways of its non-deuterated counterpart.
Supplier and Purity Information
The procurement of high-quality internal standards is critical for accurate and reproducible quantitative analysis. This compound is available from several reputable suppliers, with purity being a key determinant of its suitability for mass spectrometry applications. The following table summarizes the available information for a primary supplier.
| Supplier | Catalog Number | Purity | Formulation |
| Cayman Chemical | 334570 | ≥99% deuterated forms (d1-d8) | A 100 µg/ml solution in acetonitrile |
| Bertin Bioreagent | 334570 | ≥99% deuterated forms (d1-d8) | A solution in acetonitrile |
Experimental Protocols: Quantification of 12(S)-HETE using this compound by LC-MS/MS
The following protocol provides a general framework for the quantification of 12(S)-HETE in biological samples using this compound as an internal standard. This method is based on common practices in the field and should be optimized for specific experimental conditions and matrices.
1. Sample Preparation (Solid Phase Extraction - SPE)
-
Objective: To extract and concentrate eicosanoids from the biological matrix while removing interfering substances.
-
Procedure:
-
To 200 µL of the biological sample (e.g., plasma, cell lysate), add 1300 µL of cold methanol:water (30:70, v/v).
-
Spike the sample with a known amount of this compound internal standard (e.g., 500 ng/mL final concentration)[1].
-
Vortex the sample and centrifuge to pellet proteins and other debris.
-
Condition an Oasis-HLB SPE cartridge (or equivalent) with methanol followed by water.
-
Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a low-organic solvent (e.g., 10% methanol in water) to remove polar impurities.
-
Elute the eicosanoids, including 12(S)-HETE and the internal standard, with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., mobile phase A).
-
2. Liquid Chromatography (LC)
-
Objective: To chromatographically separate 12(S)-HETE from other analytes and isomers.
-
Typical Conditions:
-
Column: A C18 reversed-phase column is commonly used[2].
-
Mobile Phase A: Water with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Mobile Phase B: Acetonitrile or methanol with a small amount of acid.
-
Gradient: A gradient elution starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B is employed to separate the analytes.
-
Flow Rate: Typical flow rates are in the range of 200-500 µL/min.
-
3. Mass Spectrometry (MS)
-
Objective: To detect and quantify 12(S)-HETE and this compound with high specificity and sensitivity.
-
Typical Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in the negative ion mode is typically used for eicosanoid analysis.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is the preferred method for quantification due to its high selectivity and sensitivity.
-
MRM Transitions:
-
4. Quantification
-
A standard curve is generated by plotting the ratio of the peak area of 12(S)-HETE to the peak area of the this compound internal standard against a series of known concentrations of a 12(S)-HETE analytical standard.
-
The concentration of 12(S)-HETE in the unknown samples is then determined by interpolating their peak area ratios on the standard curve.
Signaling Pathways of 12(S)-HETE
12(S)-HETE is a potent lipid mediator that exerts its biological effects by activating specific signaling pathways. The primary receptor for 12(S)-HETE is the G-protein coupled receptor 31 (GPR31). Activation of GPR31 initiates a cascade of intracellular events that have been implicated in various physiological and pathological processes, including inflammation, cell proliferation, and cancer metastasis[4].
Below are diagrams illustrating the key signaling pathways activated by 12(S)-HETE.
Caption: 12(S)-HETE binding to GPR31 activates downstream signaling pathways.
The activation of GPR31 by 12(S)-HETE leads to the dissociation of the G-protein complex into its Gαi and Gβγ subunits. These subunits, in turn, can activate multiple downstream effector pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascade (MEK/ERK) and the Phosphoinositide 3-kinase (PI3K)/Akt pathway. These pathways converge on the activation of transcription factors such as NF-κB, ultimately leading to changes in gene expression that drive cellular responses like proliferation, migration, and inflammation.
Experimental Workflow for 12(S)-HETE Quantification
The following diagram outlines a typical experimental workflow for the quantification of 12(S)-HETE in biological samples.
Caption: General workflow for quantifying 12(S)-HETE using an internal standard.
This workflow highlights the key steps involved, from sample collection and preparation to instrumental analysis and data interpretation. The use of a deuterated internal standard like this compound is crucial at the spiking stage to correct for sample loss during extraction and for variations in instrument response, thereby ensuring accurate quantification.
References
- 1. Non-Targeted LC-MS/MS Assay for Screening Over 100 Lipid Mediators from ARA, EPA, and DHA in Biological Samples Based on Mass Spectral Fragmentations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 12-Hydroxyeicosatetraenoic acid is the only enzymatically produced HETE increased under brain ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR31 - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Storage and Stability of 12(S)-HETE-d8 Standard
This guide provides a comprehensive overview of the recommended storage and stability conditions for the deuterated 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE-d8) standard. It is intended for researchers, scientists, and drug development professionals who utilize this internal standard for the quantification of 12-HETE in various biological matrices.
Storage and Stability
Proper storage of this compound is critical to maintain its integrity and ensure accurate and reproducible results in mass spectrometry-based assays. The following table summarizes the recommended storage conditions and stability information based on manufacturer guidelines.
| Parameter | Recommendation | Notes |
| Storage Temperature | -20°C | Long-term storage at this temperature is recommended to minimize degradation. |
| Supplied As | A solution in an organic solvent | Commonly supplied in acetonitrile or ethanol at a concentration of 100 µg/ml. |
| Long-Term Stability | ≥ 2 years | When stored as recommended at -20°C in the provided solvent. Some formulations may offer stability for up to 10 years.[1] |
| Solvent Exchange | Possible with care | To change the solvent, the original solvent can be evaporated under a gentle stream of nitrogen. Immediately reconstitute in the desired solvent, such as ethanol, DMSO, or dimethylformamide, that has been purged with an inert gas.[2] |
Solubility
The solubility of this compound in various solvents is a key consideration when preparing stock solutions and working standards.
| Solvent | Solubility |
| 0.1 M Na2CO3 | ~2 mg/ml |
| Dimethylformamide (DMF) | Miscible |
| Dimethyl sulfoxide (DMSO) | Miscible |
| Ethanol | Miscible |
| PBS (pH 7.2) | ~0.8 mg/ml |
Data sourced from Cayman Chemical product information.[1]
Experimental Protocols for Stability Assessment
While specific stability-indicating method validation for this compound is not extensively published, a general protocol for assessing the stability of eicosanoid internal standards can be adapted. This typically involves subjecting the standard to various stress conditions and quantifying its degradation using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
General Workflow for Stability Testing
The following diagram illustrates a typical workflow for assessing the stability of an eicosanoid standard.
References
The Role of 12(S)-HETE in Inflammation and Cancer Metastasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
12(S)-hydroxyeicosatetraenoic acid [12(S)-HETE], a bioactive lipid metabolite of arachidonic acid produced by the enzyme 12-lipoxygenase (12-LOX), has emerged as a critical signaling molecule in the complex interplay between inflammation and cancer progression. This technical guide provides an in-depth exploration of the multifaceted role of 12(S)-HETE in driving key processes of cancer metastasis, including tumor cell proliferation, adhesion, migration, invasion, and angiogenesis. We delve into the intricate signaling pathways initiated by 12(S)-HETE, primarily through its G-protein coupled receptor GPR31, and the subsequent activation of downstream effectors such as NF-κB, MAPK/ERK, and PI3K/Akt. This guide summarizes key quantitative data, offers detailed experimental protocols for studying 12(S)-HETE's functions, and provides visual representations of its signaling cascades to support further research and the development of novel therapeutic strategies targeting the 12-LOX/12(S)-HETE axis.
Introduction: The 12-LOX/12(S)-HETE Axis
Arachidonic acid, a polyunsaturated fatty acid, is metabolized through three primary enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 monooxygenase. The LOX pathway, in particular, has garnered significant attention for its role in generating potent signaling lipids. In mammals, there are several types of lipoxygenases, with 12-lipoxygenase (12-LOX) being of particular interest in oncology. 12-LOX catalyzes the conversion of arachidonic acid to 12(S)-hydroperoxyeicosatetraenoic acid (12(S)-HPETE), which is then rapidly reduced to the more stable 12(S)-hydroxyeicosatetraenoic acid [12(S)-HETE].[1]
Numerous studies have demonstrated that various solid tumor cells express 12-LOX mRNA and protein, leading to the endogenous production of 12(S)-HETE.[2] A positive correlation has been established between the capacity of tumor cells to produce 12(S)-HETE and their metastatic potential. This bioactive lipid acts as a crucial intracellular and extracellular signaling molecule, mediating the biological functions of various growth factors and cytokines.
Signaling Pathways of 12(S)-HETE
12(S)-HETE exerts its pleiotropic effects by activating a cascade of intracellular signaling pathways, primarily initiated by its interaction with the G-protein coupled receptor, GPR31.
GPR31: The High-Affinity Receptor for 12(S)-HETE
GPR31 has been identified as a high-affinity receptor for 12(S)-HETE, with a dissociation constant (Kd) in the nanomolar range. The binding of 12(S)-HETE to GPR31 is stereospecific, with the receptor showing little to no affinity for the 12(R)-HETE isomer or other HETE variants. Upon ligand binding, GPR31 couples to inhibitory G-proteins (Gi/o), triggering downstream signaling cascades.
Downstream Signaling Cascades
The activation of GPR31 by 12(S)-HETE initiates several key signaling pathways implicated in cancer progression:
-
NF-κB Pathway: 12(S)-HETE has been shown to activate the NF-κB pathway, a critical regulator of inflammation, cell survival, and proliferation. Treatment of ovarian cancer cells with 1 µM 12-HETE leads to increased phosphorylation of the NF-κB p65 subunit, promoting its nuclear translocation and subsequent gene transcription.
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinase (ERK) 1/2 cascade, is a well-established downstream target of 12(S)-HETE signaling. Activation of this pathway is crucial for cell proliferation and survival.
-
PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway, a central regulator of cell growth, survival, and metabolism, is also activated by 12(S)-HETE. This activation contributes to the anti-apoptotic effects of 12(S)-HETE in cancer cells.
-
Protein Kinase C (PKC): 12(S)-HETE is a potent activator of Protein Kinase C (PKC), a family of kinases involved in various cellular processes, including cell adhesion, migration, and proliferation.
Role of 12(S)-HETE in Cancer Metastasis
The metastatic cascade is a multi-step process that involves the detachment of cancer cells from the primary tumor, invasion into the surrounding tissue, intravasation into the circulatory or lymphatic system, survival in circulation, extravasation at a distant site, and colonization to form a secondary tumor. 12(S)-HETE has been implicated in several of these critical steps.
Tumor Cell Adhesion
12(S)-HETE facilitates the adhesion of tumor cells to the endothelium and the subendothelial matrix, a crucial step in extravasation. It achieves this by upregulating the expression of integrins, such as αvβ3, on the surface of endothelial cells. This increased integrin expression enhances the binding of tumor cells to the vessel wall.
Endothelial Cell Retraction
A key mechanism by which 12(S)-HETE promotes metastasis is by inducing the retraction of endothelial cell monolayers. This process creates gaps in the endothelial barrier, allowing tumor cells to access the underlying basement membrane and extravasate into the surrounding tissue. This effect is dose- and time-dependent and is reversible.
Tumor Cell Migration and Invasion
12(S)-HETE stimulates the migration and invasion of various cancer cells. This is mediated through the activation of signaling pathways that promote cytoskeletal rearrangements and the secretion of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, facilitating invasion.
Angiogenesis
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. 12(S)-HETE is a potent pro-angiogenic factor. It stimulates the proliferation and migration of endothelial cells and promotes the formation of tube-like structures, contributing to the vascularization of tumors.
Quantitative Data on the Effects of 12(S)-HETE
The following tables summarize the quantitative effects of 12(S)-HETE on various aspects of cancer cell biology.
Table 1: Effect of 12(S)-HETE on Cell Proliferation and Survival
| Cell Line | Assay | 12(S)-HETE Concentration | Observed Effect | Reference |
| Caco-2 (colorectal cancer) | Viability Assay | Not specified | ~25% increase in viability | |
| SW480 (colorectal cancer) | Anchorage-Independent Growth | 100 nM | 1.6-fold increase | |
| Murine microvascular endothelial cells (CD clone 4) | DNA Synthesis (Thymidine incorporation) | Not specified | > 4-fold increase |
Table 2: Effect of 12(S)-HETE on Cell Adhesion and Spreading
| Cell Line | Assay | 12(S)-HETE Concentration | Observed Effect | Reference |
| Rat Aortic Endothelial Cells (RAEC) | αvβ3 Integrin Surface Expression | Dose-dependent | Increased expression | |
| B16a (murine melanoma) | Cell Spreading on Fibronectin | ~0.1 µM | Maximum spreading achieved in 15 min (vs. 50 min for control) | |
| B16a (murine melanoma) | αIIbβ3 Integrin Surface Expression | ~0.1 µM | Maximal enhancement |
Table 3: Effect of 12(S)-HETE on Signaling Pathways
| Cell Line | Pathway | 12(S)-HETE Concentration | Observed Effect | Reference |
| Ovarian Cancer Cells | NF-κB Activation (p65 phosphorylation) | 1 µM | Increased phosphorylation | |
| CHO cells transfected with GPR31 | GTPγS Coupling | EC50 = 0.28 ± 1.26 nM | Efficient and selective stimulation |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Matrigel Invasion Assay
This assay measures the invasive potential of cancer cells in response to 12(S)-HETE.
Materials:
-
Boyden chambers with 8.0 µm pore size polycarbonate membranes
-
Matrigel Basement Membrane Matrix
-
Serum-free cell culture medium
-
Cell culture medium with 10% FBS (chemoattractant)
-
12(S)-HETE stock solution (in ethanol)
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet stain (0.1%)
Procedure:
-
Coating of Inserts: Thaw Matrigel on ice. Dilute Matrigel to 1 mg/ml in cold, serum-free medium. Add 100 µl of the diluted Matrigel solution to the upper chamber of each Boyden insert. Incubate at 37°C for at least 4 hours to allow the gel to solidify.
-
Cell Preparation: Culture cancer cells to ~80% confluency. Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/ml.
-
Experimental Setup: Add 500 µl of medium containing 10% FBS to the lower chamber of the Boyden apparatus. In the upper chamber, add 200 µl of the cell suspension. For the experimental group, add 12(S)-HETE to the desired final concentration. For the control group, add an equivalent volume of the vehicle (ethanol).
-
Incubation: Incubate the chambers at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.
-
Quantification: After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab. Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes. Stain the cells with 0.1% crystal violet for 20 minutes. Wash the inserts with PBS and allow them to air dry. Count the number of stained cells in at least five random fields under a microscope.
Western Blot for Phospho-ERK1/2
This protocol details the detection of ERK1/2 phosphorylation in response to 12(S)-HETE stimulation.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Plate cells and grow to 70-80% confluency. Serum-starve the cells overnight. Treat cells with the desired concentration of 12(S)-HETE for various time points (e.g., 5, 15, 30, 60 minutes). Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C. Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again with TBST.
-
Detection: Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an anti-total-ERK1/2 antibody.
Endothelial Cell Retraction Assay
This assay visualizes and quantifies the retraction of endothelial cell monolayers induced by 12(S)-HETE.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Culture plates or slides
-
12(S)-HETE stock solution
-
Phase-contrast microscope with imaging capabilities
Procedure:
-
Cell Seeding: Seed endothelial cells onto culture plates or slides and grow to form a confluent monolayer.
-
Treatment: Treat the endothelial cell monolayer with various concentrations of 12(S)-HETE for different time points. Include a vehicle control.
-
Imaging: At each time point, visualize the monolayer using a phase-contrast microscope. Capture images of multiple random fields for each condition.
-
Quantification: The extent of cell retraction can be quantified by measuring the area of the gaps formed between cells using image analysis software (e.g., ImageJ). The percentage of retracted area relative to the total area can be calculated.
Conclusion and Future Directions
The 12-LOX/12(S)-HETE signaling axis plays a pivotal and multifaceted role in promoting inflammation and cancer metastasis. Its ability to influence a wide range of cellular processes, from cell adhesion and migration to angiogenesis, makes it a compelling target for therapeutic intervention. The detailed understanding of its signaling pathways, particularly through the GPR31 receptor, provides a solid foundation for the development of specific inhibitors.
Future research should focus on:
-
Elucidating the precise molecular mechanisms by which 12(S)-HETE regulates gene expression in both tumor and stromal cells.
-
Developing and validating potent and specific inhibitors of 12-LOX and GPR31 for pre-clinical and clinical evaluation.
-
Investigating the potential of 12(S)-HETE and its downstream effectors as biomarkers for predicting metastatic risk and therapeutic response.
By continuing to unravel the complexities of 12(S)-HETE signaling, the scientific community can pave the way for novel and effective anti-cancer therapies that target the critical interplay between inflammation and metastasis.
References
Methodological & Application
Application Note: Protocol for the Solid-Phase Extraction of 12(S)-HETE from Serum
Introduction
12(S)-hydroxyeicosatetraenoic acid, or 12(S)-HETE, is a bioactive lipid metabolite of arachidonic acid produced by the 12-lipoxygenase (12-LOX) enzyme.[1] It functions as a critical signaling molecule in various physiological and pathological processes.[2] Elevated levels of 12(S)-HETE are implicated in cancer metastasis, inflammation, and cardiovascular diseases, making its accurate quantification in biological matrices like serum essential for research and clinical diagnostics.[2][3] However, the complexity of serum necessitates a robust sample preparation method to remove interfering substances such as proteins and phospholipids and to concentrate the analyte prior to analysis.
This application note provides a detailed protocol for the solid-phase extraction (SPE) of 12(S)-HETE from serum using a reversed-phase C18 sorbent. This method is suitable for preparing samples for subsequent analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Signaling Pathway of 12(S)-HETE
12(S)-HETE exerts its biological effects by activating specific cell surface receptors, such as GPR31, and modulating various intracellular signaling cascades.[4] These pathways influence critical cellular functions including proliferation, migration, and survival. The diagram below illustrates the key signaling events initiated by 12(S)-HETE.
Experimental Protocol
Principle
This protocol employs reversed-phase solid-phase extraction (RP-SPE). Serum samples are first acidified to ensure that the carboxylic acid group of 12(S)-HETE is protonated, increasing its hydrophobicity. The sample is then loaded onto a C18 (octadecylsilane) sorbent bed. Polar, water-soluble components of the serum matrix are washed away, while the more nonpolar 12(S)-HETE is retained. Finally, a nonpolar organic solvent is used to disrupt the hydrophobic interactions and elute the purified 12(S)-HETE.
Workflow for Solid-Phase Extraction
The general workflow for the SPE procedure is outlined in the diagram below.
Materials and Reagents
-
C18 SPE Cartridges (e.g., 100 mg, 1 mL)
-
Serum Samples
-
12(S)-HETE-d8 (Internal Standard, IS)
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Acetic Acid (Glacial)
-
Nitrogen Gas Supply
-
SPE Vacuum Manifold
-
Vortex Mixer
-
Centrifuge
-
Autosampler Vials
Detailed Step-by-Step Protocol
-
Sample Pretreatment a. Thaw frozen serum samples on ice. b. To a 200 µL aliquot of serum, add the internal standard (e.g., 10 µL of 100 ng/mL this compound in methanol) to monitor extraction efficiency. c. Vortex briefly to mix. d. Acidify the sample by adding 10 µL of 2% aqueous acetic acid to lower the pH to ~4.0. This ensures 12(S)-HETE is in its protonated form. e. Dilute the sample with 400 µL of HPLC-grade water to reduce viscosity and facilitate loading. f. Vortex the sample for 30 seconds.
-
SPE Cartridge Conditioning a. Place the C18 SPE cartridges onto the vacuum manifold. b. Condition the cartridges by passing 1 mL of methanol through the sorbent. Do not allow the cartridge to dry. c. Equilibrate the cartridges by passing 1 mL of HPLC-grade water. Ensure the sorbent bed remains wetted.
-
Sample Loading a. Load the entire pretreated serum sample (~620 µL) onto the conditioned cartridge. b. Apply a gentle vacuum to pass the sample through the sorbent at a slow, steady flow rate of approximately 1 mL/min. A high flow rate can lead to inconsistent extractions and poor recovery.
-
Washing a. Wash the cartridge with 1 mL of HPLC-grade water to remove salts and other polar interferences. b. Perform a second wash with 1 mL of 15% aqueous methanol to remove more strongly bound polar impurities. c. Dry the cartridge thoroughly by applying a high vacuum for 5-10 minutes to remove all residual water.
-
Elution a. Place clean collection tubes inside the vacuum manifold. b. Elute the retained 12(S)-HETE by passing 1 mL of methanol through the cartridge. Collect the eluate.
-
Post-Elution Processing a. Evaporate the collected eluate to complete dryness under a gentle stream of nitrogen gas at 30-40°C. b. Reconstitute the dried residue in 100 µL of the initial mobile phase for your LC-MS/MS analysis (e.g., 50:50 methanol:water). c. Vortex the reconstituted sample for 30 seconds and transfer it to an autosampler vial for analysis.
Quantitative Data and Performance
The concentration of 12(S)-HETE in serum can vary significantly depending on the physiological or pathological state of the individual. The presented SPE protocol is designed to achieve high recovery and provide a clean extract for sensitive quantification.
Table 1: Typical Concentrations of 12(S)-HETE in Human Serum
| Condition | Concentration Range | Reference |
| Healthy Controls | 17.77 (median); (8.11 - 75.13) pg/mL | |
| Healthy Controls | 1,849 ± 308 ng/mL (mean ± SEM) | |
| General Serum | ~22 ng/mL |
Note: The wide range in reported concentrations can be attributed to differences in analytical methods, sample handling, and cohort characteristics.
Table 2: Method Performance Characteristics
| Parameter | Typical Value | Reference |
| Lower Limit of Quantification (LLOQ) | 100 pg/mL | |
| Expected Recovery | >85% | |
| Internal Standard | This compound |
Note: Method recovery and LLOQ should be independently validated in your laboratory.
References
- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 12-lipoxygenases and 12(S)-HETE: role in cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 12(S)-HETE Analysis in Plasma
Introduction
12(S)-hydroxyeicosatetraenoic acid, or 12(S)-HETE, is a bioactive lipid mediator derived from arachidonic acid through the action of the 12-lipoxygenase (12-LOX) enzyme.[1][2] It plays a significant role in various physiological and pathological processes, including inflammation, thrombosis, angiogenesis, and cancer progression.[1] As a result, the accurate and precise quantification of 12(S)-HETE in biological matrices such as plasma is critical for researchers, scientists, and drug development professionals seeking to understand its role as a biomarker or therapeutic target. These application notes provide detailed protocols for plasma sample preparation for 12(S)-HETE analysis using liquid-liquid extraction and solid-phase extraction, followed by LC-MS/MS.
Critical Considerations for Sample Handling
To ensure data accuracy, proper sample handling is paramount to prevent ex vivo formation or degradation of oxylipins.
-
Anticoagulant: Use EDTA-containing tubes for blood collection.
-
Processing Time: Process blood samples as quickly as possible after collection. Storage of whole blood at room temperature can significantly alter oxylipin concentrations.[3]
-
Centrifugation: Centrifuge blood samples to separate plasma. Leaving samples in the centrifuge after the run can also lead to a decrease in some oxylipin levels.[3]
-
Storage: Immediately freeze plasma samples at -80°C until analysis.
Experimental Protocols
Two primary methods for extracting 12(S)-HETE from plasma are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). Both methods require an initial protein precipitation step to release protein-bound analytes. The addition of a deuterated internal standard, such as 12(S)-HETE-d8, at the beginning of the preparation process is essential for accurate quantification, as it corrects for analyte loss during sample processing.
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is based on the Bligh and Dyer method, a robust technique for lipid extraction.
Materials:
-
Plasma sample
-
Internal Standard (I.S.): this compound solution (e.g., 400 ng/mL in methanol)
-
0.9% NaCl solution
-
Chloroform
-
Methanol
-
0.45 µm syringe filter
-
Centrifuge
-
Vacuum rotary evaporator or nitrogen evaporator
Procedure:
-
Sample Aliquot: In a glass tube, place 1 mL of plasma.
-
Internal Standard Spiking: Add a known amount of this compound internal standard to the plasma sample. For example, add 25 µL of a 400 ng/mL solution to achieve a final concentration of 10 ng/mL (assuming a ~1 mL final extraction volume for ratio calculation).
-
Homogenization: Add 1 mL of 0.9% NaCl and homogenize in a mixture of 1:2 (v/v) chloroform:methanol. Vortex for 10-15 minutes.
-
Phase Separation:
-
Add 1.25 mL of chloroform and mix for 1 minute.
-
Add 1.25 mL of 0.9% NaCl and mix for an additional 1 minute.
-
Centrifuge the mixture at 1,600 x g for 15 minutes to separate the aqueous and organic layers.
-
-
Collection: Carefully collect the lower organic phase (chloroform layer) using a glass pipette, passing it through a 0.45 µm syringe filter. Discard the upper aqueous phase.
-
Evaporation: Evaporate the collected organic solvent to dryness in a vacuum rotary evaporator or under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the LC-MS/MS mobile phase (e.g., 50% methanol in water). Vortex briefly and transfer to an autosampler vial for analysis.
Protocol 2: Solid-Phase Extraction (SPE) - 96-Well Plate Format
This protocol is adapted for high-throughput applications using a 96-well SPE plate, providing efficient sample cleanup.
Materials:
-
Plasma sample
-
Internal Standard (I.S.): this compound solution
-
Methanol (MeOH)
-
Deionized (DI) Water
-
5% Methanol in DI Water
-
96-well SPE plate (e.g., Oasis HLB)
-
96-well plate vacuum manifold (e.g., Biotage Pressure+ Manifold)
-
96-well collection plate
-
96-well evaporator (e.g., TurboVap)
Procedure:
-
Sample & I.S. Preparation:
-
In a 96-well plate, mix 100 µL of plasma with a known amount of this compound internal standard.
-
Acidify the plasma by adding a small volume of formic acid (e.g., to 1%) to disrupt protein binding.
-
-
SPE Plate Conditioning:
-
Place the 96-well SPE plate on the vacuum manifold.
-
Condition each well by adding 1 mL of MeOH, followed by 1 mL of DI H₂O. Apply gentle pressure (~6 psi) to pass the solvents through. Do not let the sorbent dry out.
-
-
Sample Loading:
-
Load the plasma/I.S. mixture onto the conditioned cartridge at a low pressure (~3 psi) to ensure proper binding.
-
-
Washing:
-
Wash the cartridge with 1.5 mL of 5% MeOH in water at a pressure of ~6 psi to remove polar interferences.
-
-
Elution:
-
Place a clean 96-well collection plate inside the manifold.
-
Elute the analytes with 1.2 mL of MeOH at a low pressure (~3 psi) and collect the eluent.
-
-
Evaporation:
-
Dry the eluents in a 96-well evaporator under a stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried residue in 50-100 µL of the LC-MS/MS mobile phase (e.g., 50% MeOH). Seal the plate and place it in the autosampler for analysis.
-
Quantitative Data Summary
The performance of sample preparation methods can vary. The following table summarizes quantitative data from various published methods for 12-HETE analysis in plasma.
| Parameter | Method | Details | Value | Reference |
| Extraction Efficiency | SPE | Agilent C18 Cartridge | 70.3% ± 17.0% | |
| Lower Limit of Quantification (LLOQ) | SPE | Oasis HLB Column | 100 pg/mL | |
| LLOQ Range | Not Specified | LC-MS/MS | 0.2 - 3 ng/mL | |
| Calibration Range | LLE | Bligh & Dyer | 1 - 5,000 ng/mL | |
| Calibration Range | SPE | Phree Cartridges | 0.1 - 10 ng | |
| Observed Plasma Levels (PAH Patients) | SPE | Agilent C18 Cartridge | ≥57 pg/mL | |
| Observed Basal Platelet Levels (Controls) | SPE | Sep-Pak C18 | 0.64 ± 0.13 ng/10⁶ platelets |
LC-MS/MS Analysis
Following sample preparation, analysis is typically performed using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).
-
Chromatography: Chiral separation is crucial to distinguish 12(S)-HETE from its enantiomer, 12(R)-HETE. This is often achieved with a chiral column, such as a ChiralPak AD-RH. A typical mobile phase involves an isocratic or gradient elution with a mixture of methanol, water, and acetic acid.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in negative ion mode with electrospray ionization (ESI). Multiple Reaction Monitoring (MRM) is used for quantification.
-
12(S)-HETE Transition: m/z 319 → 179
-
This compound (I.S.) Transition: m/z 327 → 184
-
Visualizations
Caption: Workflow for 12(S)-HETE analysis in plasma.
Caption: Biosynthesis pathway of 12(S)-HETE.
References
Application Note: Quantification of 12(S)-HETE and 12(S)-HETE-d8 using LC-MS/MS
Introduction
12(S)-hydroxyeicosatetraenoic acid, or 12(S)-HETE, is a bioactive lipid mediator derived from the metabolism of arachidonic acid by the 12-lipoxygenase (12-LOX) enzyme.[1][2][3] It plays a significant role in various physiological and pathological processes, including inflammation, cell migration, angiogenesis, and cancer progression.[1][4] Given its low endogenous concentrations and involvement in critical signaling pathways, a highly sensitive and specific analytical method is required for its accurate quantification in biological matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode offers the requisite selectivity and sensitivity for this purpose. This document provides a detailed protocol for the quantification of 12(S)-HETE and its stable isotope-labeled internal standard, 12(S)-HETE-d8.
Principle of the Method
This method utilizes a stable isotope dilution LC-MS/MS approach. A known amount of the deuterated internal standard, this compound, is spiked into the sample prior to extraction. This internal standard co-elutes with the endogenous 12(S)-HETE and compensates for any analyte loss during sample preparation and variability in instrument response.
Following solid-phase extraction (SPE) to isolate the analytes from the biological matrix, the sample is analyzed by LC-MS/MS. The analytes are separated chromatographically and then detected by a triple quadrupole mass spectrometer. In MRM mode, the first quadrupole (Q1) is set to isolate the deprotonated precursor ion ([M-H]⁻) of a specific analyte. This ion is then fragmented in the collision cell (Q2), and the third quadrupole (Q3) is set to detect a specific, characteristic product ion. This highly selective process minimizes background interference and allows for precise quantification.
Quantitative Data Summary
The following table summarizes the optimized Multiple Reaction Monitoring (MRM) transitions and mass spectrometer parameters for the analysis of 12(S)-HETE and its deuterated internal standard, this compound. These parameters serve as a robust starting point for method development.
Table 1: Optimized MRM Transitions and MS/MS Parameters
| Analyte | Precursor Ion (Q1) [M-H]⁻ (m/z) | Product Ion (Q3) (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |
| 12(S)-HETE | 319.2 | 179.1 | -70 | -25 to -35 |
| This compound | 327.2 | 184.0 | -70 | -25 to -35 |
Note: Declustering Potential (DP) and Collision Energy (CE) values are instrument-dependent and may require optimization. The values provided are typical starting points based on common instrumentation. The precursor ion for 12(S)-HETE is m/z 319, and for its deuterated form, this compound, it is m/z 327. Common product ions for 12(S)-HETE result from cleavage and include m/z 179. For this compound, a corresponding product ion is found at m/z 184.
Detailed Experimental Protocols
Materials and Reagents
-
12(S)-HETE analytical standard (Cayman Chemical or equivalent)
-
This compound analytical standard (Cayman Chemical or equivalent)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ethyl Acetate (ACS grade or higher)
-
Hexane (ACS grade or higher)
-
Hydrochloric Acid (HCl), 2M solution
-
Solid-Phase Extraction (SPE) Cartridges: C18, 100 mg (e.g., Waters Sep-Pak, Agilent Bond Elut)
-
Biological matrix (e.g., human plasma, cell culture supernatant)
-
Inhibitors (optional, to prevent ex-vivo formation): Indomethacin
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 12(S)-HETE and this compound in methanol. Store at -80°C.
-
Working Standard Solution (e.g., 1 µg/mL): Prepare a working solution of 12(S)-HETE by diluting the stock solution in methanol.
-
Internal Standard Spiking Solution (e.g., 100 ng/mL): Prepare a working solution of this compound in methanol. The final concentration in the sample should be appropriate for the expected analyte concentration range.
-
Calibration Curve Standards: Prepare a series of calibration standards by serial dilution of the 12(S)-HETE working standard solution in the appropriate solvent (e.g., methanol/water 50:50). A typical concentration range is 0.1 to 100 ng/mL.
Sample Preparation via Solid-Phase Extraction (SPE)
This protocol is adapted for a 1 mL plasma sample and should be performed on ice where possible.
-
Sample Thawing: Thaw frozen biological samples on ice.
-
Internal Standard Spiking: Add a precise volume of the this compound internal standard spiking solution to each sample (e.g., 10 µL of 100 ng/mL standard to 1 mL of plasma). Vortex briefly.
-
Acidification: Acidify the sample to a pH of approximately 3.5 by adding 2M HCl (approx. 50 µL per mL of plasma). Vortex and let sit at 4°C for 15 minutes. Centrifuge to pellet any precipitate.
-
SPE Cartridge Conditioning:
-
Wash the C18 cartridge with 5 mL of methanol.
-
Equilibrate the cartridge with 5 mL of LC-MS grade water.
-
-
Sample Loading: Load the acidified supernatant onto the conditioned C18 cartridge. Apply a slight positive pressure or gentle vacuum to achieve a flow rate of approximately 0.5-1 mL/minute.
-
Cartridge Washing:
-
Wash the cartridge with 5 mL of LC-MS grade water to remove salts and polar impurities.
-
Wash the cartridge with 5 mL of hexane to remove non-polar lipid impurities.
-
-
Analyte Elution: Elute the analytes from the cartridge with 5 mL of ethyl acetate or methyl formate into a clean collection tube.
-
Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum evaporator.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water). Vortex thoroughly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
A. Liquid Chromatography (LC) Conditions
-
Column: C18 reverse-phase column (e.g., Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
-
LC Gradient:
Time (min) % Mobile Phase B 0.0 30 2.0 70 8.0 98 10.0 98 10.1 30 | 12.0 | 30 |
B. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Ion Spray Voltage: -4500 V
-
Source Temperature: 350-500°C
-
Nebulizer Gas (GS1): 30 psi
-
Turbo Gas (GS2): 30 psi
-
Curtain Gas (CUR): 10-35 psi
-
Collision Gas (CAD): Nitrogen, set to medium or high
-
MRM Transitions: As detailed in Table 1.
Mandatory Visualizations
Caption: 12(S)-HETE Biosynthesis and Signaling Pathway.
References
- 1. The 12-LOX/12-HETE/GPR31 metabolic pathway promotes tumor-associated macrophage M2 polarization mediated pancreatic cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. Identification of the Orphan G Protein-coupled Receptor GPR31 as a Receptor for 12-(S)-Hydroxyeicosatetraenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Chiral Separation of 12(R)-HETE and 12(S)-HETE Enantiomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chiral separation of 12(R)-hydroxyeicosatetraenoic acid (HETE) and 12(S)-HETE enantiomers. These closely related lipid signaling molecules, derived from arachidonic acid, exhibit distinct biological activities and stereospecific signaling pathways. Their accurate separation and quantification are crucial for understanding their roles in various physiological and pathological processes, including inflammation, cancer, and skin diseases.
Introduction
12-Hydroxyeicosatetraenoic acid (12-HETE) is a bioactive lipid mediator produced from arachidonic acid via the action of lipoxygenase (LOX) or cytochrome P450 (CYP) enzymes. The stereochemistry at the C-12 position dictates its biological function. 12(S)-HETE is predominantly synthesized by "platelet-type" 12S-LOX and is implicated in promoting tumor cell metastasis, inflammation, and cell migration[1][2]. In contrast, 12(R)-HETE can be generated by a specific 12R-lipoxygenase found in human skin or by CYP enzymes and has been identified as a potent activator of the aryl hydrocarbon receptor (AHR) pathway[1][3]. Given their distinct and sometimes opposing roles, the ability to resolve and accurately quantify these enantiomers is essential for research and drug development.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the chiral separation of 12(R)-HETE and 12(S)-HETE using different analytical methods.
Table 1: Chiral LC-MS/MS Separation Parameters and Retention Times
| Parameter | Method 1 | Method 2 |
| Chromatographic Column | ChiralPak AD-RH (150 x 4.6 mm, 5 µm) | Lux Amylose2 (150 x 2.0 mm, 3 µm) |
| Mobile Phase | Isocratic: Methanol:Water:Acetic Acid (95:5:0.1, v/v/v)[4] | Gradient: Acetonitrile in 0.1% aqueous formic acid (B) and water in 0.1% formic acid (A) |
| Flow Rate | 300 µL/min | 50 µL/min |
| Column Temperature | 40°C | Not Specified |
| Detection | ESI-MS/MS (Negative Ion Mode) | MS Triple Quadrupole (MRM) |
| Retention Time 12(R)-HETE | ~10.18 min | Not specified individually |
| Retention Time 12(S)-HETE | ~12.89 min | Not specified individually |
| Internal Standard | 12(S)-HETE-d8 (~12.97 min) | 12-HETEd8 racemic mix, 5(S)-HETEd8 |
Table 2: Chiral HPLC Separation Parameters and Retention Times
| Parameter | Method 3 |
| Chromatographic Column | Chiralcel OD (25 x 0.46 cm) |
| Mobile Phase | Hexane/Isopropanol (100:5, v/v) |
| Flow Rate | 1.1 ml/min |
| Detection | UV at 235 nm |
| Analyte Form | Pentafluorobenzyl (PFB) ester derivative |
| Retention Time 12(R)-HETE | Elutes first |
| Retention Time 12(S)-HETE | Elutes second |
Experimental Protocols
The following are detailed protocols for the chiral separation of 12-HETE enantiomers based on published methodologies.
Protocol 1: Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and specific, making it suitable for the quantification of 12-HETE enantiomers in biological samples.
1. Sample Preparation (from Plasma/Tissue Homogenates): a. To 100 µL of plasma or tissue homogenate, add an internal standard (e.g., this compound). b. Perform liquid-liquid extraction with three volumes of ethyl acetate. c. Vortex mix for 5 minutes and centrifuge at 3000 rpm for 10 minutes. d. Collect the organic supernatant and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 50 µL of the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis: a. LC System: Agilent 1200 series or equivalent. b. Mass Spectrometer: Agilent 6410 Triple Quadrupole LC/MS or equivalent. c. Column: ChiralPak AD-RH (150 x 4.6 mm, 5 µm). d. Mobile Phase: Isocratic elution with Methanol:Water:Acetic Acid (95:5:0.1, v/v/v). e. Flow Rate: 300 µL/min. f. Column Temperature: 40°C. g. Injection Volume: 10 µL. h. Ionization Mode: Electrospray Ionization (ESI), Negative. i. MS/MS Detection: Use Multiple Reaction Monitoring (MRM) for quantification.
- 12-HETE (R and S): m/z 319 -> 179
- This compound: m/z 327 -> 184
Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol is suitable for the separation of 12-HETE enantiomers when derivatized.
1. Derivatization to Pentafluorobenzyl (PFB) Esters: a. Extract 12-HETEs from the sample using a suitable method (e.g., solid-phase extraction or liquid-liquid extraction). b. Dry the extract under nitrogen. c. To the dried residue, add 50 µL of a solution containing pentafluorobenzyl bromide (PFB-Br) and diisopropylethylamine in acetonitrile. d. Heat at 60°C for 30 minutes. e. Evaporate the solvent and reconstitute in the HPLC mobile phase.
2. HPLC Analysis: a. HPLC System: Standard HPLC system with a UV detector. b. Column: Chiralcel OD (25 x 0.46 cm). c. Mobile Phase: Hexane/Isopropanol (100:5, v/v). d. Flow Rate: 1.1 ml/min. e. Detection: UV absorbance at 235 nm.
Signaling Pathways and Experimental Workflow Visualization
The following diagrams illustrate the distinct signaling pathways of 12(S)-HETE and 12(R)-HETE, and a general experimental workflow for their chiral separation.
Caption: Signaling pathways of 12(S)-HETE.
Caption: Signaling pathway of 12(R)-HETE.
References
- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 12(S)-HETE, pleiotropic functions, multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 12(R)-Hydroxy-5(Z),8(Z),10(E),14(Z)-eicosatetraenoic acid [12(R)-HETE], an arachidonic acid derivative, is an activator of the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 12(S)-HETE in Biological Samples Using a Deuterated Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
12(S)-hydroxyeicosatetraenoic acid [12(S)-HETE] is a bioactive lipid mediator derived from arachidonic acid primarily through the action of the 12-lipoxygenase (12-LOX) enzyme. It has been implicated in a variety of physiological and pathological processes, including inflammation, cell migration, angiogenesis, and cancer metastasis.[1][2] Accurate quantification of 12(S)-HETE in biological matrices is crucial for understanding its role in disease and for the development of novel therapeutics targeting the 12-LOX pathway.
This application note provides a detailed protocol for the sensitive and specific quantification of 12(S)-HETE in biological samples, such as plasma, tissue homogenates, and cell culture supernatants, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled (deuterated) internal standard. The use of a deuterated internal standard, such as 12(S)-HETE-d8, is the gold standard for mass spectrometry-based quantification as it corrects for variations in sample extraction, processing, and instrument response, thereby ensuring high accuracy and precision.[3][4]
Principle of the Method
The method involves the extraction of 12(S)-HETE and the deuterated internal standard from the biological matrix, followed by chromatographic separation and detection by tandem mass spectrometry. A known amount of the deuterated internal standard is added to the sample at the beginning of the extraction process.[4] Since the deuterated standard is chemically identical to the endogenous analyte, it experiences the same extraction efficiency and ionization suppression or enhancement during mass spectrometric analysis. By measuring the ratio of the signal from the endogenous 12(S)-HETE to that of the known amount of the deuterated standard, an accurate concentration of the analyte in the original sample can be determined.
Materials and Reagents
-
12(S)-HETE analytical standard
-
This compound internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Solid Phase Extraction (SPE) C18 cartridges
-
Ethyl acetate
-
Hexane
-
Hydrochloric acid (2M)
-
Nitrogen gas for evaporation
-
Autosampler vials
Experimental Protocols
Sample Preparation
The following protocols describe two common methods for extracting 12(S)-HETE from biological samples: Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). The choice of method may depend on the sample matrix and laboratory preference.
-
Sample Aliquoting and Spiking:
-
Thaw frozen samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma or tissue homogenate.
-
Add 10 µL of this compound internal standard solution (concentration to be optimized based on expected endogenous levels, e.g., 100 ng/mL).
-
Vortex briefly.
-
-
Acidification:
-
Acidify the sample to a pH of approximately 3.5 by adding ~5 µL of 2M hydrochloric acid.
-
Vortex and incubate on ice for 15 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet any precipitate.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water. Do not allow the cartridge to dry out between steps.
-
-
Sample Loading:
-
Load the acidified supernatant from step 2 onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 3 mL of water, followed by 3 mL of 15% methanol in water, and finally 3 mL of hexane to remove highly nonpolar interfering compounds.
-
-
Elution:
-
Elute the 12(S)-HETE and the internal standard with 2 mL of ethyl acetate.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex thoroughly and transfer to an autosampler vial for LC-MS/MS analysis.
-
-
Sample Collection and Spiking:
-
Collect cell culture supernatant and centrifuge at 3000 x g for 10 minutes at 4°C to remove cells and debris.
-
Transfer 1 mL of the cleared supernatant to a glass tube.
-
Add 10 µL of this compound internal standard solution.
-
-
Acidification and Extraction:
-
Acidify the sample to pH 3.5 with 2M hydrochloric acid.
-
Add 2 mL of ethyl acetate and vortex vigorously for 2 minutes.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
-
Collection of Organic Phase:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction of the aqueous layer with another 2 mL of ethyl acetate and combine the organic phases.
-
-
Drying and Reconstitution:
-
Evaporate the combined organic phases to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The following are typical parameters for the analysis of 12(S)-HETE. These may need to be optimized for the specific instrumentation used.
Table 1: LC-MS/MS Parameters
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 50% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Multiple Reaction Monitoring (MRM) Transitions | |
| 12(S)-HETE | Precursor ion (m/z) 319.2 -> Product ion (m/z) 179.1 |
| This compound | Precursor ion (m/z) 327.2 -> Product ion (m/z) 184.1 |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
Data Analysis and Calculation
-
Calibration Curve:
-
Prepare a series of calibration standards containing known concentrations of 12(S)-HETE (e.g., 0.1 to 100 ng/mL) and a fixed concentration of the this compound internal standard.
-
Analyze the calibration standards using the same LC-MS/MS method as the samples.
-
Generate a calibration curve by plotting the peak area ratio of 12(S)-HETE to this compound against the concentration of 12(S)-HETE.
-
-
Quantification:
-
Determine the peak area ratio of 12(S)-HETE to this compound in the unknown samples.
-
Calculate the concentration of 12(S)-HETE in the samples by interpolating from the calibration curve.
-
Quantitative Data Presentation
The following table presents representative data from a study quantifying 12(S)-HETE in various biological samples from a mouse model of atopic dermatitis, comparing a control group (AOO-treated) with a disease model group (DNCB-treated).
Table 2: 12(S)-HETE Concentrations in a Murine Atopic Dermatitis Model
| Biological Sample | Control Group (AOO-treated) (ng/mL or ng/g) | Disease Model Group (DNCB-treated) (ng/mL or ng/g) |
| Plasma | 1.5 ± 0.3 | 4.8 ± 0.9 |
| Skin | 2.2 ± 0.5 | 8.1 ± 1.5 |
| Spleen | 0.8 ± 0.2 | 3.5 ± 0.7 |
| Lymph Nodes | 1.1 ± 0.3 | 4.2 ± 1.1 |
Data are presented as mean ± standard deviation.
Visualizations
Experimental Workflow
Caption: Experimental workflow for 12(S)-HETE quantification.
12(S)-HETE Signaling Pathway
Caption: Simplified 12(S)-HETE signaling pathway.
Conclusion
This application note provides a robust and reliable framework for the quantification of 12(S)-HETE in various biological samples. The use of a deuterated internal standard coupled with LC-MS/MS ensures the high accuracy and precision required for rigorous scientific investigation and drug development. The detailed protocols for sample preparation and analysis, along with the representative data and pathway diagrams, offer a comprehensive resource for researchers in this field.
References
- 1. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lipidmaps.org [lipidmaps.org]
- 3. Simultaneous profiling and quantification of 25 eicosanoids in human serum by ultrahigh-performance liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-affinity binding and lack of growth-promoting activity of 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE) in a human epidermal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 12(S)-HETE-d8 in Diabetic Retinopathy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic retinopathy (DR) is a leading cause of vision loss in working-age adults and a major microvascular complication of diabetes. Emerging evidence implicates lipid mediators, particularly the arachidonic acid metabolite 12(S)-hydroxyeicosatetraenoic acid [12(S)-HETE], in the pathogenesis of DR.[1][2] Produced by the enzyme 12-lipoxygenase (12-LOX), 12(S)-HETE is a pro-inflammatory and pro-angiogenic molecule that contributes to the breakdown of the blood-retinal barrier, retinal inflammation, and neovascularization, all key features of DR.[2][3][4]
This document provides detailed application notes and protocols for the use of deuterated 12(S)-HETE (12(S)-HETE-d8) as an internal standard for the accurate quantification of endogenous 12(S)-HETE in biological samples relevant to DR research, such as retinal tissue and vitreous humor.
Application of this compound in Diabetic Retinopathy Research
This compound is a stable isotope-labeled analog of 12(S)-HETE. Its identical chemical and physical properties to the endogenous analyte, but distinct mass, make it an ideal internal standard for mass spectrometry-based quantification. The use of this compound allows for the correction of analyte loss during sample preparation and variations in instrument response, ensuring high accuracy and precision in the measurement of 12(S)-HETE levels.
Key applications in DR research include:
-
Biomarker Discovery and Validation: Accurately measuring elevated levels of 12(S)-HETE in patient samples (e.g., vitreous humor, plasma) to validate its potential as a biomarker for DR progression.
-
Preclinical Studies: Quantifying changes in 12(S)-HETE levels in animal models of DR to assess disease progression and the efficacy of therapeutic interventions.
-
Mechanism of Action Studies: Investigating the impact of various stimuli (e.g., high glucose) or therapeutic agents on 12(S)-HETE production in retinal cells.
Quantitative Data Summary
The following tables summarize key quantitative findings from the literature regarding the role of 12(S)-HETE in diabetic retinopathy.
Table 1: 12(S)-HETE Levels in Human Samples
| Sample Type | Condition | 12(S)-HETE Concentration | Fold Change | Reference |
| Vitreous Humor | Proliferative Diabetic Retinopathy (PDR) | 33.4 ± 11.0 ng/mL | ~4.2x higher | |
| Vitreous Humor | Non-diabetic Control | 8.0 ± 3.0 ng/mL | - | |
| Serum | Diabetic Retinopathy (Adults) | Significantly higher than non-DR and healthy controls | Not specified | |
| Serum | Type 1 Diabetes with new-onset DR (Children) | Significantly higher than T1DM without DR | Not specified |
Table 2: In Vitro Effects of 12(S)-HETE on Retinal Cells
| Cell Type | Treatment | Effect | Quantitative Measure | Reference |
| Rat Müller Cells | 0.5 µmol/L 12-HETE | Increased VEGF Production | 366.5 ± 18 pg/mL | |
| Rat Müller Cells | 1 µmol/L 12-HETE | Increased VEGF Production | 342.6 ± 74 pg/mL | |
| Rat Müller Cells | Vehicle Control | Baseline VEGF Production | 142.5 ± 25 pg/mL | |
| Human Retinal Endothelial Cells (HRECs) | High Glucose (30 mM) + Arachidonic Acid | Increased 12-HETE Production | Significantly increased |
Signaling Pathways in Diabetic Retinopathy Involving 12(S)-HETE
The pathological effects of 12(S)-HETE in diabetic retinopathy are mediated through complex signaling pathways that promote inflammation, vascular permeability, and angiogenesis. Below are diagrams illustrating these key pathways.
Caption: 12(S)-HETE signaling cascade in retinal endothelial cells leading to blood-retinal barrier dysfunction.
Experimental Protocols
Protocol 1: Quantification of 12(S)-HETE in Retinal Tissue using LC-MS/MS
This protocol details the extraction and quantification of 12(S)-HETE from retinal tissue using this compound as an internal standard.
Materials:
-
Retinal tissue samples
-
This compound internal standard solution (e.g., 100 ng/mL in methanol)
-
Methanol (LC-MS grade)
-
Chloroform (LC-MS grade)
-
0.9% NaCl solution
-
Formic acid
-
Nitrogen gas evaporator
-
Centrifuge
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation:
-
Thaw frozen retinal tissue on ice.
-
Weigh the tissue and homogenize in a mixture of chloroform:methanol (1:2, v/v).
-
Spike the homogenate with a known amount of this compound internal standard (e.g., 10 ng).
-
-
Lipid Extraction (Bligh and Dyer Method):
-
Vortex the sample for 10-15 minutes.
-
Add 1.25 mL of chloroform and vortex for 1 minute.
-
Add 1.25 mL of 0.9% NaCl solution and vortex for 1 minute.
-
Centrifuge at 1,600 x g for 15 minutes to separate the phases.
-
Carefully collect the lower organic phase.
-
Dry the organic phase under a gentle stream of nitrogen.
-
-
Sample Reconstitution:
-
Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., methanol:water:acetic acid, 95:5:0.1, v/v).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Chromatographic Separation: Use a C18 column with a gradient elution. A typical mobile phase could be:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Mass Spectrometry Detection: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM).
-
MRM Transition for 12(S)-HETE: m/z 319 -> 179
-
MRM Transition for this compound: m/z 327 -> 184
-
-
-
Quantification:
-
Create a calibration curve using known concentrations of 12(S)-HETE standard spiked with a constant amount of this compound.
-
Calculate the peak area ratio of the endogenous 12(S)-HETE to the this compound internal standard in the samples.
-
Determine the concentration of 12(S)-HETE in the samples by interpolating from the calibration curve.
-
Caption: Experimental workflow for the quantification of 12(S)-HETE in retinal tissue.
Protocol 2: Analysis of 12(S)-HETE in Vitreous Humor
This protocol outlines the procedure for measuring 12(S)-HETE in vitreous humor samples.
Materials:
-
Vitreous humor samples
-
This compound internal standard solution
-
Ethyl acetate
-
Formic acid
-
Nitrogen gas evaporator
-
Solid Phase Extraction (SPE) cartridges (C18)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw frozen vitreous humor samples on ice.
-
Acidify the sample to pH ~3.5 with formic acid.
-
Add a known amount of this compound internal standard.
-
-
Liquid-Liquid Extraction:
-
Extract the sample twice with 3 volumes of ethyl acetate.
-
Pool the organic layers and dry under a stream of nitrogen.
-
-
Solid Phase Extraction (SPE) Cleanup (Optional but Recommended):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the reconstituted sample onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent to remove polar impurities.
-
Elute the HETEs with a higher percentage of organic solvent (e.g., methanol or ethyl acetate).
-
Dry the eluate under nitrogen.
-
-
Sample Reconstitution and LC-MS/MS Analysis:
-
Follow steps 3-5 from Protocol 1.
-
Conclusion
The quantification of 12(S)-HETE in ocular tissues is crucial for understanding its role in the pathogenesis of diabetic retinopathy and for the development of novel therapeutics. The use of this compound as an internal standard in LC-MS/MS analysis provides the necessary accuracy and precision for these demanding applications. The protocols and information provided herein serve as a comprehensive guide for researchers investigating the role of this important lipid mediator in DR.
References
- 1. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A lipidomic screen of hyperglycemia-treated HRECs links 12/15-Lipoxygenase to microvascular dysfunction during diabetic retinopathy via NADPH oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased serum 12-hydroxyeicosatetraenoic acid levels are correlated with an increased risk of diabetic retinopathy in both children and adults with diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Matrix Effects in 12(S)-HETE Quantification by LC-MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects during the quantification of 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of ionization efficiency by the presence of coeluting substances from the sample matrix.[1] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal) of the target analyte, such as 12(S)-HETE, thereby compromising the accuracy, precision, and sensitivity of the quantitative analysis.[1][2]
Q2: What are the primary causes of matrix effects in the analysis of 12(S)-HETE from biological samples?
A2: In biological matrices like plasma, serum, and whole blood, phospholipids are a major contributor to matrix effects, particularly when using electrospray ionization (ESI).[3][4] These endogenous lipids can co-extract with 12(S)-HETE and co-elute during chromatographic separation, leading to significant ion suppression. Other potential sources of interference include salts, proteins, and anticoagulants.
Q3: How can I determine if my 12(S)-HETE assay is affected by matrix effects?
A3: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of a 12(S)-HETE standard into the mass spectrometer after the analytical column while injecting a blank, extracted sample matrix. Any dip or rise in the baseline signal at the retention time of 12(S)-HETE indicates ion suppression or enhancement, respectively.
-
Post-Extraction Spike: This quantitative approach compares the response of an analyte spiked into a blank matrix extract with the response of the analyte in a neat solution at the same concentration. The difference in signal response reveals the extent of the matrix effect.
Q4: What is the most effective strategy to compensate for matrix effects?
A4: The use of a stable isotope-labeled internal standard (SIL-IS), such as d8-12(S)-HETE, is widely regarded as the most effective method to compensate for matrix effects. A SIL-IS is chemically identical to the analyte and will experience similar extraction recovery and ionization suppression or enhancement, thus providing a reliable means for accurate quantification through stable isotope dilution (SID) analysis.
Q5: Which sample preparation techniques are recommended to minimize phospholipid-based matrix effects for 12(S)-HETE?
A5: While simple protein precipitation (PPT) is fast, it is often ineffective at removing phospholipids. More effective techniques include:
-
Liquid-Liquid Extraction (LLE): Can provide clean extracts, but recovery of polar analytes may be low.
-
Solid-Phase Extraction (SPE): Generally provides cleaner extracts than PPT. Mixed-mode SPE can be particularly effective.
-
HybridSPE®-Phospholipid: This technique uses zirconia-coated silica particles to selectively remove phospholipids from the sample, resulting in significantly cleaner extracts and reduced matrix effects.
-
Turbulent Flow Chromatography: Systems like Thermo Scientific TLX can remove over 99% of phospholipids online before the analytical column.
Q6: Can chromatographic conditions be optimized to reduce matrix effects?
A6: Yes. Modifying the chromatographic method to separate the elution of 12(S)-HETE from co-eluting matrix components, especially phospholipids, is a crucial strategy. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different column chemistry. Lysophospholipids, which tend to elute earlier in reversed-phase chromatography, are often a significant source of matrix effects.
Troubleshooting Guides
Problem 1: Poor Reproducibility and Inaccurate Quantification of 12(S)-HETE
This guide provides a systematic approach to diagnosing and mitigating issues of poor reproducibility and accuracy, which are often symptomatic of unaddressed matrix effects.
Problem 2: Significant Ion Suppression Observed at the Retention Time of 12(S)-HETE
Ion suppression is a common challenge, primarily caused by co-eluting phospholipids.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
This protocol provides a procedure for quantifying the extent of matrix effects.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the 12(S)-HETE standard and the SIL-IS (e.g., d8-12(S)-HETE) into the mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma from at least six different sources) following your sample preparation protocol. Spike the 12(S)-HETE standard and SIL-IS into the final, extracted matrix.
-
Set C (Pre-Extraction Spike): Spike the 12(S)-HETE standard and SIL-IS into the blank biological matrix before starting the sample preparation protocol. This set is used to determine recovery.
-
-
Analyze Samples: Inject and analyze all three sets of samples by LC-MS/MS.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
The relative standard deviation (%RSD) of the matrix effect across different sources should be ≤15%.
-
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Protocol 2: Phospholipid Removal using HybridSPE®-Phospholipid 96-well Plates
This is a general procedure for effective phospholipid removal from plasma or serum.
-
Protein Precipitation: Add 300 µL of acetonitrile (containing the SIL-IS) to 100 µL of plasma or serum in a collection plate.
-
Mix: Mix thoroughly (e.g., vortex for 1 minute) to precipitate proteins.
-
Apply to HybridSPE Plate: Place the HybridSPE plate on top of the collection plate and apply a vacuum or positive pressure to pass the extract through the HybridSPE sorbent. The zirconia-silica particles will selectively retain phospholipids.
-
Evaporate and Reconstitute: Collect the clean filtrate, evaporate it to dryness under a stream of nitrogen, and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Phospholipid Removal
| Sample Preparation Method | Analyte Recovery | Phospholipid Removal | Matrix Effect Reduction | Throughput |
| Protein Precipitation (PPT) | Good | Poor | Low | High |
| Liquid-Liquid Extraction (LLE) | Variable (may be low for polar analytes) | Good | Moderate to High | Low |
| Solid-Phase Extraction (SPE) | Good | Moderate to High | Moderate to High | Moderate |
| HybridSPE®-Phospholipid | Good | Excellent (>99%) | Excellent | High |
| Turbulent Flow Chromatography | Good | Excellent (>99%) | Excellent | High (Online) |
Visualizations
Mechanism of Phospholipid-Based Ion Suppression
The diagram below illustrates how phospholipids interfere with the ionization of 12(S)-HETE in the electrospray source.
References
Technical Support Center: Eicosanoid Extraction from Biological Samples
Welcome to the technical support center for eicosanoid extraction. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating these potent lipid mediators from biological samples. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you overcome common pitfalls and ensure accurate, reproducible results.
I. Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the eicosanoid extraction process, providing potential causes and practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in preventing inaccurate eicosanoid measurements?
A1: The most critical first step is to minimize the artificial, or ex vivo, formation of eicosanoids during sample collection and processing.[1] Platelet activation during blood collection, for example, can lead to the production of high levels of thromboxanes, which will not accurately reflect the systemic levels.[1] Similarly, tissue homogenization can activate eicosanoid synthesis.[2]
Solutions:
-
Immediately after collection, add inhibitors of cyclooxygenases (e.g., indomethacin at 10-15 µM) and lipoxygenases to your samples.[1][3]
-
Keep samples on ice at all times during processing.
-
For plasma or serum samples, consider measuring downstream metabolites rather than the primary, unstable eicosanoids to get a more accurate representation of systemic levels.
Q2: My eicosanoid recovery is consistently low. What are the likely causes?
A2: Low recovery rates are a common issue in eicosanoid extraction. Several factors during the solid-phase extraction (SPE) process could be the cause:
-
Incomplete analyte retention: The sample's solvent may be too strong, or the pH may not be optimal for the analyte to bind to the SPE sorbent.
-
Analyte breakthrough: The sample loading flow rate might be too high, or the sorbent mass may be insufficient for the sample volume, causing the analyte to pass through without binding.
-
Analyte loss during washing: The wash solvent could be too strong, inadvertently eluting the target eicosanoids along with the interferences.
-
Incomplete elution: The elution solvent may be too weak, or the volume may be insufficient to release the bound eicosanoids from the sorbent.
Troubleshooting Steps:
-
Analyze each fraction: Collect and analyze the flow-through, wash, and elution fractions to determine at which step the analyte is being lost.
-
Optimize sample conditions: Adjust the pH of the sample to ensure the eicosanoids are in a neutral, non-ionized state, which enhances their retention on reversed-phase sorbents.
-
Adjust flow rates: Decrease the flow rate during sample loading to allow for sufficient interaction between the analytes and the sorbent.
-
Optimize wash and elution solvents: If the analyte is lost during the wash step, use a weaker solvent. If it is not eluting, use a stronger elution solvent or increase the elution volume.
Q3: I am observing significant variability between replicate samples. What could be the reason?
A3: Inconsistent results can stem from several sources:
-
Matrix effects: Co-eluting substances from the biological matrix can suppress or enhance the ionization of the target analytes in the mass spectrometer, leading to inaccurate quantification. SPE is generally better than liquid-liquid extraction (LLE) at removing interfering matrix components.
-
Eicosanoid instability: Eicosanoids are sensitive to degradation, especially with improper storage. Storage at -20°C may not be sufficient to halt lipid oxidation; -80°C is recommended for long-term storage.
-
Inconsistent sample handling: Minor variations in sample collection, storage, and extraction procedures between replicates can lead to significant differences in the final results.
Solutions:
-
Incorporate internal standards: Use stable isotope-labeled internal standards for each analyte to correct for variations in extraction efficiency and matrix effects.
-
Proper storage: Store samples at -80°C immediately after collection and until analysis. Once extracted, store the samples in an organic solvent at -80°C in the dark.
-
Standardize protocols: Ensure all samples are processed using the exact same protocol with consistent timing for each step.
Troubleshooting Guide: Solid-Phase Extraction (SPE)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery | 1. Sorbent not properly conditioned/equilibrated. 2. Sample loading flow rate too high. 3. Wash solvent is too strong. 4. Elution solvent is too weak or insufficient volume. 5. Sample pH is not optimal for retention. | 1. Ensure the sorbent is wetted with an organic solvent (e.g., methanol) and then equilibrated with an aqueous solution before loading the sample. 2. Reduce the flow rate to approximately 0.5 mL/minute. 3. Use a weaker wash solvent (e.g., lower percentage of organic solvent). 4. Use a stronger elution solvent or increase the volume. 5. Acidify the sample to a pH of ~3.5 to ensure eicosanoids are in their protonated form for better retention on C18 columns. |
| High Variability | 1. Inconsistent flow rates between samples. 2. SPE cartridges drying out between steps. 3. Inconsistent elution volumes. | 1. Use a vacuum manifold or positive pressure manifold for consistent flow rates. 2. Do not allow the sorbent bed to dry out after the conditioning step and before sample loading. 3. Use a calibrated pipette for consistent elution volumes. |
| Matrix Effects | 1. Insufficient removal of interfering compounds. 2. Co-elution of matrix components with analytes. | 1. Optimize the wash step by using a slightly stronger wash solvent that does not elute the analytes of interest. 2. Use a more selective SPE sorbent. 3. Modify the chromatographic conditions to separate the analytes from the interfering matrix components. |
II. Quantitative Data
Table 1: Comparison of Extraction Methods for Eicosanoids
While solid-phase extraction (SPE) is the most commonly recommended method for eicosanoid extraction due to its higher efficiency and better removal of interfering substances, liquid-liquid extraction (LLE) is another technique that can be employed.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Extraction Efficiency | Generally high, with recovery rates often between 70-120% for many eicosanoids. | Can be less efficient than SPE, with recovery rates varying depending on the analyte and solvent system used. |
| Removal of Interferences | More effective at removing endogenous impurities that can cause matrix effects. | Less effective at removing impurities, which can impact separation and quantification. |
| Throughput | Well-suited for processing a large number of samples, especially with 96-well plate formats. | Can be more time-consuming and less amenable to high-throughput applications. |
| Selectivity | High selectivity can be achieved by choosing the appropriate sorbent and optimizing wash/elution conditions. | Lower selectivity compared to SPE. |
Table 2: Stability of Eicosanoids Under Different Storage Conditions
The stability of eicosanoids is crucial for accurate quantification. The following table provides a general overview of their stability. For long-term storage, -80°C is strongly recommended.
| Eicosanoid Class | Storage at Room Temp (in media) | Storage at -20°C (in media) | Storage at -80°C | Notes |
| Prostaglandins (PGs) | Unstable, significant degradation within 24 hours for some PGs. | Some PGs show degradation after 4 weeks. | Generally stable. | Stability can be enhanced by the presence of albumin in the media. |
| Leukotrienes (LTs) | Some are highly unstable (e.g., LTD4). | More stable than at room temperature, but degradation can still occur. | Generally stable. | |
| Hydroxyeicosatetraenoic acids (HETEs) | Relatively stable compared to PGs and LTs. | Generally stable for short to medium-term storage. | Recommended for long-term storage. | |
| Epoxyeicosatrienoic acids (EETs) | Prone to hydrolysis. | More stable than at room temperature. | Generally stable. |
III. Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Eicosanoids from Plasma
This protocol is adapted from established methods for the extraction of eicosanoids from plasma samples.
Materials:
-
C18 SPE cartridges
-
Methanol (MeOH)
-
Deionized water
-
Ethyl acetate
-
Hexane
-
2M Hydrochloric acid (HCl)
-
Internal standard solution (containing deuterated eicosanoids)
-
Centrifugal vacuum evaporator or nitrogen stream
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 1 mL of plasma, add 10 µL of internal standard solution.
-
Acidify the sample to pH 3.5 by adding approximately 50 µL of 2M HCl.
-
Vortex and let stand at 4°C for 15 minutes.
-
Centrifuge at 2,000 x g for 5 minutes to pellet any precipitate.
-
-
SPE Cartridge Conditioning:
-
Wash the C18 cartridge with 5 mL of ethyl acetate.
-
Wash the cartridge with 5 mL of methanol.
-
Equilibrate the cartridge with 5 mL of deionized water. Do not let the cartridge dry out.
-
-
Sample Loading:
-
Load the supernatant from the prepared sample onto the conditioned C18 cartridge at a flow rate of approximately 0.5 mL/min.
-
-
Washing:
-
Wash the cartridge with 10 mL of deionized water.
-
Wash the cartridge with 10 mL of 15% methanol in water.
-
Wash the cartridge with 10 mL of hexane to remove non-polar lipids.
-
-
Elution:
-
Elute the eicosanoids with 10 mL of ethyl acetate.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum evaporator.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) of Eicosanoids from Cultured Cells
This protocol is designed for the extraction of eicosanoids from cell pellets.
Materials:
-
Strata-X SPE columns
-
Methanol (MeOH)
-
Deionized water
-
Internal standard solution
-
Sonicator
Procedure:
-
Sample Preparation:
-
Collect cell pellets (e.g., 1 x 10^7 cells).
-
Resuspend the cells in 1 mL of 10% methanol in water.
-
Sonicate for 5 minutes to lyse the cells.
-
Add 10 ng of deuterated internal standards.
-
-
SPE Column Conditioning:
-
Activate the Strata-X column with 3.5 mL of 100% methanol.
-
Equilibrate the column with 3.5 mL of deionized water.
-
-
Sample Loading:
-
Load the cell lysate onto the conditioned column.
-
-
Washing:
-
Wash the column with 3.5 mL of 10% methanol in water.
-
-
Elution:
-
Elute the eicosanoids with 1 mL of 100% methanol.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness.
-
Reconstitute the extract in the appropriate mobile phase for LC-MS/MS analysis.
-
IV. Visualizations
Eicosanoid Biosynthesis Pathways
Caption: Overview of the three major enzymatic pathways for eicosanoid biosynthesis.
General Eicosanoid Extraction Workflow
Caption: A typical workflow for the extraction and analysis of eicosanoids.
Troubleshooting Logic for Low Recovery in SPE
Caption: A decision tree for troubleshooting low eicosanoid recovery in SPE.
References
Technical Support Center: Analysis of 12(S)-HETE by MS/MS
Welcome to the technical support center for the MS/MS analysis of 12(S)-HETE. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental issues and providing answers to frequently asked questions related to the mass spectrometric analysis of this important lipid mediator.
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion for 12(S)-HETE in negative ion mode ESI-MS?
A1: In negative ion electrospray ionization (ESI) mass spectrometry, 12(S)-HETE readily loses a proton from its carboxylic acid group. Therefore, the expected precursor ion to monitor is the deprotonated molecule, [M-H]⁻, which has a mass-to-charge ratio (m/z) of 319.2.[1][2]
Q2: What are the characteristic fragment ions of 12(S)-HETE in MS/MS analysis?
A2: The tandem mass spectrum of the m/z 319.2 precursor ion of 12(S)-HETE typically shows two major product ions. The fragmentation process involves an initial loss of water (H₂O), followed by the loss of carbon dioxide (CO₂), resulting in a fragment ion at m/z 257. Another significant fragment at m/z 179 is generated by the cleavage of the carbon-carbon bond between C-11 and C-12.[1]
Q3: How can I differentiate between 12(S)-HETE and its stereoisomer, 12(R)-HETE?
A3: Mass spectrometry alone cannot distinguish between stereoisomers like 12(S)-HETE and 12(R)-HETE as they have the same mass and fragmentation pattern. To resolve these enantiomers, chiral liquid chromatography is required prior to MS/MS analysis. A chiral column, such as a ChiralPak AD-RH, can effectively separate the two isomers, allowing for their individual detection and quantification.[1][2]
Q4: What is a suitable internal standard for the quantification of 12(S)-HETE?
A4: A stable isotope-labeled version of the analyte is the ideal internal standard as it co-elutes and experiences similar ionization effects. For 12(S)-HETE analysis, 12(S)-HETE-d₈ is a commonly used and commercially available internal standard.
Troubleshooting Guide
Problem 1: Poor sensitivity or no detectable 12(S)-HETE signal.
-
Possible Cause 1: Inefficient extraction from the biological matrix.
-
Solution: Ensure that the lipid extraction method is appropriate for your sample type. The Bligh and Dyer method is a robust and widely used technique for extracting lipids, including HETEs, from tissues and plasma. Optimize homogenization and phase separation steps to maximize recovery.
-
-
Possible Cause 2: Ion suppression due to matrix effects.
-
Solution: Biological matrices are complex and can contain components that interfere with the ionization of 12(S)-HETE. Improve sample cleanup to remove interfering substances like phospholipids. This can be achieved through solid-phase extraction (SPE). Additionally, ensure adequate chromatographic separation to move the 12(S)-HETE peak away from co-eluting matrix components. The use of a suitable internal standard, like 12(S)-HETE-d₈, can help to compensate for matrix effects.
-
-
Possible Cause 3: Suboptimal mass spectrometer settings.
-
Solution: Verify that the mass spectrometer is tuned and calibrated correctly. Optimize the ESI source parameters, such as spray voltage, source temperature, and gas flows, for the specific mobile phase composition and flow rate used. Ensure the collision energy is optimized to produce the desired fragment ions with sufficient intensity.
-
Problem 2: Inconsistent retention times.
-
Possible Cause 1: Changes in mobile phase composition.
-
Solution: Prepare fresh mobile phase daily and ensure the composition is accurate. Even small variations in the organic solvent to aqueous ratio or the concentration of additives like acetic or formic acid can affect retention times, especially in chiral separations.
-
-
Possible Cause 2: Column degradation.
-
Solution: Chiral columns can be sensitive to harsh conditions. Ensure the mobile phase pH and composition are within the manufacturer's recommended range. If retention times continue to shift or peak shape deteriorates, the column may need to be replaced.
-
Problem 3: Inability to separate 12(S)-HETE from other HETE isomers.
-
Possible Cause: Inadequate chromatographic resolution.
-
Solution: While a chiral column is necessary to separate enantiomers, separating regioisomers (e.g., 5-HETE, 15-HETE) from 12-HETE depends on the selectivity of the reversed-phase or normal-phase chromatography method. Optimize the gradient, mobile phase composition, and column temperature to improve the resolution between different HETE isomers.
-
Quantitative Data Summary
The following table summarizes the key mass-to-charge ratios for 12(S)-HETE and its deuterated internal standard in a typical MS/MS experiment.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Fragmentation | Product Ion 2 (m/z) | Fragmentation |
| 12(S)-HETE | 319.2 | 257 | [M-H-H₂O-CO₂]⁻ | 179 | Cleavage at C11-C12 |
| 12(S)-HETE-d₈ | 327.1 | 264 | [M-H-H₂O-CO₂]⁻ | 184 | Cleavage at C11-C12 |
Experimental Protocols
Sample Preparation: Lipid Extraction from Tissues
This protocol is adapted from the Bligh and Dyer method for the extraction of 12(S)-HETE from tissue samples.
-
Excise tissue samples (approximately 1.5 cm x 1.5 cm) and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Homogenize the frozen tissue.
-
To the homogenate, add 1 mL of 0.9% NaCl solution.
-
Add a mixture of chloroform:methanol (1:2, v/v) and vortex for 10-15 minutes.
-
Add 1.25 mL of chloroform and mix for 1 minute.
-
Add 1.25 mL of 0.9% NaCl solution and mix for an additional minute.
-
Centrifuge the mixture at 1,600 x g for 15 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids.
-
Dry the collected organic phase under a stream of nitrogen.
-
Reconstitute the dried lipid extract in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Method for Chiral Separation and Quantification
This method is designed for the chiral separation of 12(R)- and 12(S)-HETE.
-
Liquid Chromatography:
-
Column: ChiralPak AD-RH, 150 x 4.6 mm, 5 µm particle size
-
Mobile Phase: Isocratic elution with methanol:water:acetic acid (95:5:0.1, v/v/v)
-
Flow Rate: 300 µL/min
-
Column Temperature: 40 °C
-
Injection Volume: 30 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
ESI Voltage: 4,000 V
-
Source Temperature: 350 °C
-
Nebulizing and Sheath Gas: Nitrogen
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
12(S)-HETE Transition: m/z 319.2 → 179.1
-
12(S)-HETE-d₈ Transition: m/z 327.1 → 184.0
-
-
Visualizations
Caption: Experimental workflow for 12(S)-HETE analysis.
Caption: 12(S)-HETE signaling pathway via the GPR31 receptor.
References
- 1. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 12-Hydroxyeicosatetraenoic acid is the only enzymatically produced HETE increased under brain ischemia - PMC [pmc.ncbi.nlm.nih.gov]
Reducing background noise in 12-HETE analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in 12-hydroxyeicosatetraenoic acid (12-HETE) analysis, with a focus on reducing background noise and ensuring data accuracy.
Troubleshooting Guides
High background noise can significantly impact the sensitivity and accuracy of 12-HETE quantification. This guide addresses common sources of background noise and provides systematic solutions to mitigate them.
Problem 1: High Background Noise Across the Entire Chromatogram
High background noise that is consistent throughout the analytical run often points to issues with the solvents, the LC-MS system itself, or the sample preparation workflow.
| Potential Cause | Troubleshooting Steps |
| Contaminated Solvents or Additives | Use only LC-MS grade solvents and freshly prepared mobile phase additives. Contaminants in lower-grade solvents can elevate the noise baseline.[1][2] |
| System Contamination | If the instrument was recently serviced or idle, allow for adequate "steam cleaning" by running the system with a high organic mobile phase at an elevated temperature and flow rate overnight to flush out contaminants.[3] Check for leaks in the LC system. |
| Improperly Cleaned Glassware or Plasticware | Ensure all glassware and plasticware used for sample and mobile phase preparation are meticulously cleaned to avoid introducing contaminants. |
| Gas Supply Impurities | Use high-purity nitrogen for the nebulizing and drying gas. Impurities in the gas supply can contribute to background noise. |
Problem 2: Intermittent or Spiking Background Noise
Random spikes in the baseline are often indicative of electrical issues or the introduction of discrete contaminants.
| Potential Cause | Troubleshooting Steps |
| Electrical Interference | Ensure the LC-MS system is on a stable power supply and properly grounded. Avoid sharing power circuits with high-power equipment. |
| Air Bubbles in the LC System | Degas the mobile phases thoroughly before use. Check for loose fittings that could introduce air into the system. |
| Autosampler Contamination | Clean the autosampler needle and injection port. Run blank injections to determine if the autosampler is the source of contamination. |
Problem 3: High Background Specific to the 12-HETE Elution Time
When background noise is highest around the retention time of 12-HETE, the issue is likely related to the sample matrix or the sample preparation process.
| Potential Cause | Troubleshooting Steps |
| Matrix Effects | The presence of other compounds in the sample matrix can suppress or enhance the ionization of 12-HETE, leading to inaccurate quantification and high background.[4][5] |
| - Improve Sample Cleanup: Optimize the solid-phase extraction (SPE) protocol. Consider using a different sorbent material or adding extra wash steps. | |
| - Chromatographic Separation: Adjust the LC gradient to better separate 12-HETE from co-eluting matrix components. | |
| - Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard like 12(S)-HETE-d8 can help compensate for matrix effects. | |
| Exogenous Formation of 12-HETE | 12-HETE can be formed non-enzymatically during sample collection and preparation. |
| - Add Antioxidants: Include antioxidants like butylated hydroxytoluene (BHT) in the collection and extraction solvents to prevent auto-oxidation of arachidonic acid. | |
| - Work Quickly and on Ice: Minimize sample handling time and keep samples cold to reduce enzymatic activity. |
Frequently Asked Questions (FAQs)
Sample Preparation
-
Q1: What is the best method for extracting 12-HETE from biological samples? A1: Solid-phase extraction (SPE) is a widely used and effective method for extracting and concentrating 12-HETE from various biological matrices. C18 and polymeric-based sorbents like Oasis HLB are commonly employed. Liquid-liquid extraction (LLE) is another option, though SPE generally provides cleaner extracts.
-
Q2: How can I prevent the artificial formation of 12-HETE during sample handling? A2: To minimize ex vivo formation of 12-HETE, it is crucial to work quickly, keep samples on ice, and add antioxidants like BHT to your solvents. For blood samples, the choice between plasma and serum is important, as the coagulation process in serum can lead to a significant increase in 12-HETE levels.
-
Q3: What is a suitable internal standard for 12-HETE analysis? A3: A deuterated form of 12-HETE, such as this compound, is the ideal internal standard. It has very similar chemical and physical properties to the endogenous analyte, ensuring it behaves similarly during extraction and ionization, which helps to correct for matrix effects and variations in sample processing.
LC-MS/MS Analysis
-
Q4: What are the typical LC-MS/MS parameters for 12-HETE analysis? A4: 12-HETE is typically analyzed by reverse-phase liquid chromatography coupled with a tandem mass spectrometer operating in negative ion electrospray ionization (ESI) mode. A C18 column is commonly used for separation. The multiple reaction monitoring (MRM) transition for 12-HETE is typically m/z 319 -> 179.
-
Q5: How can I resolve 12(S)-HETE and 12(R)-HETE? A5: The stereoisomers 12(S)-HETE and 12(R)-HETE can be separated using a chiral column, such as a ChiralPak AD-RH. This allows for the individual quantification of each enantiomer, which can be important as they may have different biological activities.
-
Q6: What are "matrix effects" and how do I know if they are affecting my analysis? A6: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix. This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. To assess matrix effects, you can compare the signal of an analyte spiked into an extracted blank matrix to the signal of the analyte in a neat solvent.
Data Interpretation
-
Q7: My 12-HETE levels are highly variable between replicate samples. What could be the cause? A7: High variability can stem from inconsistent sample collection and preparation, including variations in extraction efficiency and the extent of ex vivo eicosanoid formation. The presence of significant and variable matrix effects can also contribute to this issue. Ensuring a standardized and robust sample preparation protocol and using an appropriate internal standard are critical for minimizing variability.
-
Q8: I am not detecting any 12-HETE in my samples, but I expect it to be present. What should I check? A8: First, confirm the proper functioning of your LC-MS/MS system by injecting a standard solution of 12-HETE. If the system is working correctly, the issue may lie in the sample preparation. Inefficient extraction, degradation of 12-HETE, or very low endogenous levels could be the cause. Consider optimizing your extraction protocol or using a more sensitive instrument. Also, ensure proper storage of your samples and standards at -20°C or below to maintain stability.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of 12-HETE from Plasma
This protocol provides a general procedure for the extraction of 12-HETE from plasma samples using a C18 SPE cartridge.
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add an appropriate amount of this compound internal standard.
-
Acidify the sample by adding 10 µL of 1 M HCl.
-
Vortex briefly to mix.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 100 mg) by sequentially passing through:
-
1 mL of methanol
-
1 mL of water
-
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove salts and other polar impurities.
-
Wash the cartridge with 1 mL of 15% methanol in water to remove less hydrophobic impurities.
-
-
Elution:
-
Elute the 12-HETE and internal standard with 1 mL of methanol into a clean collection tube.
-
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of 12-HETE
This protocol outlines typical starting conditions for the LC-MS/MS analysis of 12-HETE.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-10 min: 30-95% B
-
10-12 min: 95% B
-
12.1-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions:
-
12-HETE: m/z 319 -> 179
-
This compound: m/z 327 -> 184
-
Visualizations
Caption: Experimental workflow for 12-HETE analysis.
Caption: Troubleshooting logic for high background noise.
References
12(S)-HETE-d8 stability in different solvent formulations
Welcome to the technical support center for 12(S)-HETE-d8. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and analysis of this compound. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and accuracy of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it typically used?
A1: this compound is a deuterated form of 12(S)-hydroxyeicosatetraenoic acid. It is primarily intended for use as an internal standard for the quantification of its non-deuterated counterpart, 12(S)-HETE, in biological samples by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The "d8" indicates that it has eight deuterium atoms, which gives it a higher mass than the endogenous compound, allowing for its distinction in mass spectrometry analysis.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, this compound, typically supplied in an organic solvent like acetonitrile or ethanol, should be stored at -20°C. Under these conditions, the product is stable for at least two years. It is crucial to minimize exposure to light and oxygen to prevent degradation.
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in a range of organic solvents, including ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). It has limited solubility in aqueous buffers. For example, its solubility in PBS (pH 7.2) is approximately 0.8 mg/mL.
Q4: How can I change the solvent of my this compound standard?
A4: To change the solvent, the original solvent (e.g., acetonitrile) can be evaporated under a gentle stream of inert gas, such as nitrogen. It is important to ensure that the evaporation is done carefully to avoid complete dryness, which can make reconstitution difficult. Immediately after evaporation, the desired solvent should be added to the vial to redissolve the compound.
Stability of this compound in Different Solvent Formulations
While specific quantitative data on the stability of this compound in various solvent formulations is not extensively available in peer-reviewed literature, general principles of lipid stability can be applied. The following table provides a hypothetical stability assessment to illustrate how such data might be presented. This data is for illustrative purposes only and should not be considered as experimentally verified.
| Solvent Formulation | Storage Temperature | Analyte Concentration | Stability after 1 Month (% Remaining) | Stability after 3 Months (% Remaining) | Stability after 6 Months (% Remaining) |
| Acetonitrile | -20°C | 100 µg/mL | >99% | >98% | >95% |
| Acetonitrile | 4°C | 100 µg/mL | >95% | >90% | >85% |
| Ethanol | -20°C | 100 µg/mL | >99% | >98% | >95% |
| DMSO | -20°C | 100 µg/mL | >98% | >95% | >90% |
| PBS (pH 7.2) | 4°C | 10 µg/mL | >90% | >80% | >70% |
| PBS (pH 7.2) | -20°C | 10 µg/mL | >95% | >90% | >85% |
Disclaimer: The data in this table is hypothetical and intended to serve as a guide for setting up internal stability studies. Actual stability may vary depending on the specific experimental conditions, including the purity of solvents, exposure to light and air, and the presence of antioxidants.
Troubleshooting Guide
Issue: Low or no signal for this compound in LC-MS analysis.
-
Possible Cause 1: Degradation of the standard.
-
Solution: Ensure that the standard has been stored correctly at -20°C and protected from light. Prepare fresh dilutions from a stock solution that has been properly stored. Consider performing a stability check of your working solutions.
-
-
Possible Cause 2: Improper solvent for injection.
-
Solution: The injection solvent should be compatible with the mobile phase to ensure good peak shape. If the injection solvent is too strong, it can cause peak distortion or a shift in retention time.
-
-
Possible Cause 3: Adsorption to surfaces.
-
Solution: Lipids are prone to adsorbing to plastic and glass surfaces. Use silanized glassware or polypropylene tubes to minimize adsorption. Adding a small amount of a scavenger lipid or a non-ionic detergent to the solvent may also help.
-
Issue: High background noise or interfering peaks in the chromatogram.
-
Possible Cause 1: Contaminated solvents or glassware.
-
Solution: Use high-purity, LC-MS grade solvents and thoroughly clean all glassware. Run solvent blanks to identify the source of contamination.
-
-
Possible Cause 2: Matrix effects from the sample.
-
Solution: Complex biological samples can cause ion suppression or enhancement. Optimize your sample preparation method to remove interfering substances. This may include solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
-
Possible Cause 3: Carryover from previous injections.
-
Solution: Implement a robust wash cycle for the autosampler and injection port between samples. Injecting a blank after a high-concentration sample can help assess carryover.
-
Experimental Protocols
Protocol for Assessing the Stability of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a stable organic solvent such as acetonitrile or ethanol at a concentration of 1 mg/mL.
-
Preparation of Working Solutions: Dilute the stock solution to the desired concentration (e.g., 10 µg/mL) in the different solvent formulations to be tested (e.g., acetonitrile, ethanol, DMSO, PBS).
-
Storage Conditions: Aliquot the working solutions into amber glass vials, seal them tightly, and store them under different temperature conditions (e.g., -80°C, -20°C, 4°C, and room temperature).
-
Time Points for Analysis: Analyze the samples at regular intervals (e.g., time 0, 1 week, 1 month, 3 months, and 6 months).
-
LC-MS/MS Analysis: At each time point, analyze the samples using a validated LC-MS/MS method to determine the concentration of this compound remaining.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time 0.
Protocol for Quantification of 12(S)-HETE using this compound Internal Standard
-
Sample Preparation: To your biological sample (e.g., plasma, cell lysate), add a known amount of this compound internal standard.
-
Extraction: Perform a lipid extraction using a suitable method, such as the Folch or Bligh-Dyer method, or solid-phase extraction.
-
Solvent Evaporation and Reconstitution: Evaporate the organic solvent from the extract under a stream of nitrogen. Reconstitute the dried extract in a solvent that is compatible with your LC mobile phase.
-
LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Use a suitable C18 column for separation. The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode to monitor the specific transitions for both 12(S)-HETE and this compound.
-
Quantification: Create a calibration curve using known concentrations of 12(S)-HETE with a fixed amount of this compound. The concentration of 12(S)-HETE in the unknown sample can be calculated from the ratio of the peak area of endogenous 12(S)-HETE to the peak area of the this compound internal standard.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Simplified signaling pathway of 12(S)-HETE.
Caption: Troubleshooting decision tree for low signal of this compound.
Technical Support Center: 12(S)-HETE Solid-Phase Extraction
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the solid-phase extraction (SPE) of 12(S)-hydroxyeicosatetraenoic acid [12(S)-HETE], a critical lipid mediator in various physiological and pathological processes.
Troubleshooting Guide: Poor Recovery of 12(S)-HETE
Low recovery of 12(S)-HETE during SPE is a common issue that can compromise the accuracy and reliability of experimental results. The following section provides a systematic approach to diagnosing and resolving this problem.
Question: My recovery of 12(S)-HETE after SPE is consistently low. What are the potential causes and how can I fix this?
Answer:
Poor recovery of 12(S)-HETE can stem from several factors throughout the SPE workflow. Below is a step-by-step guide to troubleshoot this issue, from sample preparation to elution.
1. Inadequate Sample Preparation:
-
Issue: 12(S)-HETE may be bound to proteins or other matrix components, preventing its retention on the SPE sorbent. The sample's pH may also be suboptimal for efficient extraction.
-
Solution:
-
Protein Precipitation: For biological samples like plasma or serum, precipitate proteins using a solvent like acetonitrile.
-
Acidification: Adjust the pH of your sample to be less than the pKa of 12(S)-HETE (approximately 4-5) using an acid like formic acid. This ensures the analyte is in its neutral, less polar form, enhancing its retention on a reversed-phase (e.g., C18) sorbent.
-
2. Improper SPE Cartridge Conditioning and Equilibration:
-
Issue: Failure to properly condition and equilibrate the sorbent can lead to inconsistent and poor retention of 12(S)-HETE.
-
Solution:
-
Conditioning: Wet the sorbent by passing an organic solvent, such as methanol, through the cartridge. This activates the bonded functional groups for consistent interaction.
-
Equilibration: After conditioning, flush the cartridge with a solution that mimics the polarity and pH of your sample load solution (e.g., acidified water). This step maximizes the retention of the analyte.
-
3. Suboptimal Sample Loading:
-
Issue: A high flow rate during sample loading can prevent sufficient interaction between 12(S)-HETE and the sorbent, leading to breakthrough (the analyte passes through the cartridge without being retained).
-
Solution:
-
Control Flow Rate: Load the sample onto the SPE cartridge at a slow and steady rate, typically 1-2 mL/min.
-
4. Inappropriate Wash Solvent:
-
Issue: The wash solvent may be too strong (too non-polar), causing premature elution of 12(S)-HETE along with the interferences you are trying to remove.
-
Solution:
-
Use a Weaker Solvent: Employ a wash solvent that is strong enough to remove polar interferences but weak enough to leave 12(S)-HETE bound to the sorbent. A common choice is a low percentage of organic solvent in acidified water (e.g., 5-10% methanol in water with 0.1% formic acid). You can also use a non-polar solvent like hexane to remove less polar lipids.
-
5. Inefficient Elution:
-
Issue: The elution solvent may not be strong enough to disrupt the interaction between 12(S)-HETE and the sorbent, resulting in incomplete recovery.
-
Solution:
-
Increase Solvent Strength: Use a more non-polar solvent to elute 12(S)-HETE. Good options include ethyl acetate or a higher concentration of methanol or acetonitrile.
-
Optimize Elution Volume: Ensure you are using a sufficient volume of elution solvent to completely recover the analyte. It can be beneficial to perform the elution in two smaller aliquots rather than one large one.
-
Below is a flowchart to guide your troubleshooting process:
Frequently Asked Questions (FAQs)
Q1: What type of SPE cartridge is best for 12(S)-HETE extraction?
A1: For a lipophilic molecule like 12(S)-HETE, a reversed-phase SPE sorbent is most effective. C18 is the most common and a good starting point.
Q2: What is the optimal pH for binding 12(S)-HETE to a C18 cartridge?
A2: The optimal pH is below the pKa of the carboxylic acid group of 12(S)-HETE, which is around 4-5. Acidifying your sample to a pH of approximately 3-4 will ensure the molecule is protonated and thus more effectively retained on the non-polar C18 sorbent.
Q3: Can I reuse my SPE cartridges for 12(S)-HETE extraction?
A3: It is generally not recommended to reuse SPE cartridges, as this can lead to cross-contamination and inconsistent recoveries. For robust and reproducible results, always use a new cartridge for each sample.
Q4: My final extract contains a lot of interfering peaks. How can I improve the cleanliness of my sample?
A4: To improve sample cleanliness, you can optimize the wash step. Try a wash with a slightly stronger (more organic) solvent that does not elute your analyte of interest. Alternatively, a wash with a non-polar solvent like hexane can help remove other lipids.
Data Presentation
The following table provides illustrative data on the expected recovery of 12(S)-HETE under different SPE conditions. This data is intended as a guideline for method development.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Wash Solvent | 5% Methanol in Water | 20% Methanol in Water | Hexane |
| Elution Solvent | Methanol | Ethyl Acetate | Acetonitrile |
| Elution Volume | 1 mL | 2 mL | 1 mL x 2 |
| Illustrative Recovery | 75% | 85% | 92% |
Experimental Protocols
Detailed Protocol for SPE of 12(S)-HETE from a Biological Sample (e.g., Plasma)
This protocol is a general guideline and may require optimization for your specific sample matrix.
Materials:
-
C18 SPE Cartridges (e.g., 100 mg, 1 mL)
-
Methanol (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Hexane (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic Acid
-
Internal Standard (e.g., deuterated 12(S)-HETE)
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
Procedure:
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To 1 mL of plasma, add an internal standard.
-
Precipitate proteins by adding 2 mL of ice-cold acetonitrile. Vortex and centrifuge.
-
Transfer the supernatant to a clean tube.
-
Acidify the supernatant by adding formic acid to a final concentration of 0.1% (to achieve a pH of approximately 3-4).
-
-
SPE Cartridge Conditioning:
-
Place a C18 cartridge on the SPE manifold.
-
Wash the cartridge with 2 mL of methanol.
-
-
SPE Cartridge Equilibration:
-
Equilibrate the cartridge with 2 mL of water containing 0.1% formic acid. Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Load the acidified sample onto the conditioned cartridge at a flow rate of 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 2 mL of water containing 0.1% formic acid to remove salts and polar interferences.
-
Wash the cartridge with 2 mL of hexane to remove non-polar lipid interferences.
-
-
Elution:
-
Elute the 12(S)-HETE from the cartridge with 2 mL of ethyl acetate. Collect the eluate in a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for your downstream analysis (e.g., methanol/water for LC-MS).
-
Mandatory Visualization
12(S)-HETE Signaling Pathway
12(S)-HETE exerts its biological effects by binding to the G-protein coupled receptor GPR31. This interaction initiates downstream signaling cascades, including the MEK-ERK1/2 and NF-κB pathways, which are involved in processes such as cell proliferation and inflammation.
Validation & Comparative
Unraveling the Stereospecificity of 12-HETE: A Comparative Guide to 12(S)-HETE and 12(R)-HETE Biological Activity
For researchers, scientists, and drug development professionals, understanding the nuanced differences between stereoisomers of bioactive lipids is paramount for targeted therapeutic development. This guide provides a comprehensive comparison of the biological activities of 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE) and its enantiomer, 12(R)-HETE, supported by experimental data, detailed protocols, and signaling pathway visualizations.
The two stereoisomers of 12-hydroxyeicosatetraenoic acid, 12(S)-HETE and 12(R)-HETE, are both metabolites of arachidonic acid, yet they exhibit distinct biological activities that stem from their unique three-dimensional structures. This stereospecificity dictates their interaction with cellular receptors and subsequent downstream signaling cascades, leading to often divergent physiological and pathological outcomes. 12(S)-HETE is primarily synthesized by 12-lipoxygenases (12-LOX), while 12(R)-HETE can be generated by certain cytochrome P450 enzymes or a specific 12R-lipoxygenase found in tissues like the skin.[1][2]
Quantitative Comparison of Biological Activities
The differential effects of 12(S)-HETE and 12(R)-HETE are most evident when examining their receptor affinity and functional potency in various biological assays.
| Biological Activity | 12(S)-HETE | 12(R)-HETE | Key Findings |
| Receptor Binding | |||
| GPR31 Affinity (Kd) | ~4.8 nM | Inactive | 12(S)-HETE is a high-affinity ligand for GPR31, while 12(R)-HETE does not bind. |
| BLT2 Receptor Binding | Binds | Binds | Both isomers interact with the BLT2 receptor, though it is considered a low-affinity receptor for HETEs.[1] Specific affinity values for direct comparison are not readily available. |
| Thromboxane Receptor (TP) Interaction | Competitive Antagonist | Competitive Antagonist | Both stereoisomers can act as competitive antagonists at the thromboxane receptor.[1] |
| Functional Assays | |||
| GPR31-mediated GTPγS binding (EC50) | ~0.28 nM | Inactive | 12(S)-HETE potently stimulates GTPγS binding in GPR31-expressing membranes, indicating receptor activation. 12(R)-HETE shows no activity. |
| Neutrophil Chemotaxis | More Potent | Less Potent | In a rat cornea model, 10 µg of 12(S)-HETE induced a 456% increase in neutrophil infiltration, whereas the same dose of 12(R)-HETE caused a 111% increase.[3] |
| Intracellular Calcium Mobilization in Neutrophils | More Potent | Less Potent | 12(S)-HETE is slightly more active than 12(R)-HETE in stimulating intracellular calcium release in human neutrophils, with a threshold concentration of approximately 1.5 x 10⁻⁸ M. |
| Cancer Cell Proliferation | Stimulatory | Stimulatory (in some contexts) | 12(S)-HETE promotes the proliferation of various cancer cells. 12(R)-HETE has been shown to increase the proliferation of HT-29 colon cancer cells at 1 µM. |
| Angiogenesis | Pro-angiogenic | Pro-angiogenic (less studied) | 12(S)-HETE is a known mitogenic factor for microvascular endothelial cells and promotes angiogenesis. The role of 12(R)-HETE in angiogenesis is less characterized but it has been implicated in neovascularization in the cornea. |
| NF-κB Activation | Potent Activator | Less Potent/Indirect Activator | 12(S)-HETE, via GPR31, is a potent activator of the NF-κB pathway. 12(R)-HETE can indirectly modulate the aryl hydrocarbon receptor (AHR) pathway, which can influence inflammatory signaling. |
Signaling Pathways
The distinct biological activities of 12(S)-HETE and 12(R)-HETE are a direct consequence of the specific signaling pathways they initiate upon receptor binding.
12(S)-HETE Signaling Pathway
12(S)-HETE primarily exerts its effects through the G-protein coupled receptor GPR31. This interaction initiates a signaling cascade involving Gαi/o proteins, leading to the activation of downstream effector molecules such as MEK, ERK1/2, and ultimately the transcription factor NF-κB. This pathway is central to many of the pro-inflammatory, pro-angiogenic, and pro-cancerous activities of 12(S)-HETE.
References
A Researcher's Guide to 12(S)-HETE Quantification: A Comparative Analysis of ELISA and LC-MS/MS
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive lipids is paramount. 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE), a key metabolite of arachidonic acid, plays a significant role in various physiological and pathological processes, including inflammation, thrombosis, and cancer metastasis. Consequently, robust and reliable methods for its measurement are crucial. This guide provides a comprehensive comparison of two widely used analytical techniques for 12(S)-HETE quantification: the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Method Comparison: At a Glance
The choice between ELISA and LC-MS/MS for 12(S)-HETE quantification hinges on a trade-off between throughput, cost, and analytical specificity. Immunoassays like ELISA are generally more accessible and cost-effective for high-throughput screening. However, LC-MS/MS is widely regarded as the gold standard for specificity and accuracy in quantitative analysis.
| Feature | 12(S)-HETE ELISA | 12(S)-HETE LC-MS/MS |
| Principle | Competitive immunoassay based on antigen-antibody recognition. | Physicochemical detection based on mass-to-charge ratio. |
| Specificity | Can be prone to cross-reactivity with structurally similar molecules, potentially leading to overestimation. | Highly specific, capable of distinguishing between isomers of HETE. |
| Sensitivity | Typically in the low ng/mL to high pg/mL range.[1][2][3] | Generally offers higher sensitivity, often reaching low pg/mL levels. |
| Accuracy & Precision | Good precision, but accuracy can be affected by matrix effects and cross-reactivity. | High accuracy and precision due to the use of stable isotope-labeled internal standards. |
| Throughput | High-throughput, suitable for screening large numbers of samples. | Lower throughput, though advancements are increasing sample processing speed. |
| Cost | Relatively low cost per sample. | Higher initial instrument cost and cost per sample. |
| Sample Volume | Typically requires a small sample volume. | Can also be performed with small sample volumes. |
| Expertise Required | Relatively easy to perform with standard laboratory skills. | Requires specialized training and expertise in mass spectrometry. |
The 12(S)-HETE Signaling Pathway
12(S)-HETE is produced from arachidonic acid by the enzyme 12-lipoxygenase (12-LOX). It functions as a signaling molecule implicated in various cellular processes. A key receptor for 12(S)-HETE is the G-protein coupled receptor, GPR31. Activation of GPR31 can trigger downstream signaling cascades, including the MEK-ERK1/2 and NF-κB pathways, which are pivotal in regulating inflammation and cell proliferation.[4]
Experimental Workflow: A Comparative Overview
The experimental workflows for ELISA and LC-MS/MS differ significantly in their complexity and the nature of sample processing.
Detailed Experimental Protocols
12(S)-HETE ELISA Protocol (Competitive Assay)
This protocol is a generalized procedure based on commercially available kits.[1] Researchers should always refer to the specific kit manufacturer's instructions.
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. This typically involves reconstituting lyophilized components and preparing a standard curve by serial dilution of a stock standard.
-
Sample Preparation: Depending on the sample matrix (e.g., plasma, serum, cell culture supernatant), a dilution or a purification step using solid-phase extraction (SPE) may be necessary to remove interfering substances.
-
Assay Procedure:
-
Add standards and samples to the wells of the microplate pre-coated with a capture antibody.
-
Add the 12(S)-HETE conjugate (e.g., linked to an enzyme like acetylcholinesterase or horseradish peroxidase).
-
Add the specific antibody to 12(S)-HETE.
-
Incubate the plate, typically for a few hours at room temperature or 4°C, to allow for the competitive binding between the 12(S)-HETE in the sample/standard and the labeled 12(S)-HETE conjugate for the limited antibody binding sites.
-
Wash the plate multiple times to remove unbound reagents.
-
Add the substrate solution. The enzyme on the bound conjugate will catalyze a color change.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: The concentration of 12(S)-HETE in the samples is inversely proportional to the intensity of the color signal. A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentrations of 12(S)-HETE in the samples are then interpolated from this standard curve.
12(S)-HETE LC-MS/MS Protocol
This protocol is a generalized procedure based on published methodologies. Specific parameters will need to be optimized for the instrument and application.
-
Sample Preparation:
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., 12(S)-HETE-d8) to each sample, calibrator, and quality control sample. This is crucial for accurate quantification as it corrects for sample loss during preparation and for matrix effects during ionization.
-
Extraction: Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the lipids from the biological matrix and remove interfering substances like proteins and salts.
-
Derivatization (Optional): In some cases, derivatization may be employed to improve chromatographic separation or ionization efficiency.
-
Reconstitution: Evaporate the solvent and reconstitute the dried extract in a solvent compatible with the LC mobile phase.
-
-
LC Separation:
-
Inject the reconstituted sample onto a liquid chromatography system.
-
Use a suitable column (e.g., a C18 reversed-phase column) to separate 12(S)-HETE from other analytes based on its physicochemical properties.
-
Employ a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with a small amount of acid like formic acid) and an organic component (e.g., acetonitrile or methanol).
-
-
MS/MS Detection:
-
The eluent from the LC column is introduced into the mass spectrometer's ion source (e.g., an electrospray ionization - ESI - source) to generate ions.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.
-
In the first quadrupole (Q1), ions with the mass-to-charge ratio (m/z) of the 12(S)-HETE precursor ion are selected.
-
These selected ions are then fragmented in the collision cell (Q2) by collision with an inert gas.
-
In the third quadrupole (Q3), specific product ions characteristic of 12(S)-HETE are monitored.
-
Simultaneously, the MRM transitions for the internal standard are monitored.
-
-
Data Analysis:
-
The peak areas of the analyte and the internal standard are integrated.
-
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibrators.
-
The concentration of 12(S)-HETE in the samples is calculated from this calibration curve.
-
Conclusion and Recommendations
For researchers embarking on the quantification of 12(S)-HETE, the choice between ELISA and LC-MS/MS should be guided by the specific requirements of their study.
-
ELISA is a suitable option for high-throughput screening of a large number of samples where cost and speed are major considerations, and a semi-quantitative or relative quantification is sufficient. However, researchers must be mindful of the potential for cross-reactivity and should validate the assay for their specific sample matrix.
-
LC-MS/MS is the recommended method for studies requiring high specificity, accuracy, and precise quantification of 12(S)-HETE. It is the gold standard for distinguishing between closely related isomers and for providing definitive quantitative data, which is essential for mechanistic studies, biomarker validation, and clinical research.
Ultimately, the optimal approach may involve a combination of both techniques: using ELISA for initial screening of a large sample set to identify interesting candidates, followed by the validation and precise quantification of these findings using a robust and specific LC-MS/MS method. This tiered approach leverages the strengths of both technologies, enabling both broad discovery and accurate, reliable validation.
References
- 1. Liquid chromatography-tandem mass spectrometry for simultaneous measurement of thromboxane B2 and 12(S)-hydroxyeicosatetraenoic acid in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Correlation between LC-MS/MS and ELISA methods for quantitative analysis of desmosine-containing solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Researcher's Guide to the Isotopic Purity of Commercial 12(S)-HETE-d8
For researchers, scientists, and drug development professionals, the accuracy of quantitative analysis is paramount. In mass spectrometry-based assays, the isotopic purity of internal standards is a critical factor that can significantly impact data quality and experimental outcomes. This guide provides a comparative overview of the stated isotopic purity of 12(S)-hydroxyeicosatetraenoic acid-d8 (12(S)-HETE-d8) from various commercial suppliers and offers a detailed experimental protocol for its independent verification.
This compound is a deuterated analog of 12(S)-HETE, a biologically active lipid mediator involved in various physiological and pathological processes, including inflammation, cell proliferation, and tumor metastasis.[1][2] Due to its chemical similarity to the endogenous analyte, this compound is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification of 12(S)-HETE. However, the presence of unlabeled 12(S)-HETE (d0) or partially deuterated variants in the internal standard can lead to an overestimation of the analyte concentration and compromise the accuracy of the results.
Commercial Supplier Comparison
| Supplier | Product Name | Stated Isotopic Purity |
| Cayman Chemical | This compound | ≥99% deuterated forms (d1-d8)[3][4] |
| MedchemExpress | 12-HETE-d8 | 98.0%[5] |
Note: The stated purity from suppliers is a valuable starting point, but independent verification is highly recommended, especially for sensitive and regulated bioanalytical assays.
The Biological Significance of 12(S)-HETE
12(S)-HETE is a product of the 12-lipoxygenase (12-LOX) pathway and acts as a signaling molecule by binding to its receptor, GPR31. This interaction triggers a cascade of downstream signaling events that influence various cellular functions. Understanding this pathway is crucial for researchers investigating the biological roles of 12(S)-HETE.
Experimental Protocol for Isotopic Purity Assessment
This protocol provides a general framework for determining the isotopic purity of commercially available this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials and Reagents
-
This compound standard from the commercial supplier.
-
High-purity (≥98%) unlabeled 12(S)-HETE analytical standard.
-
LC-MS grade acetonitrile, methanol, water, and formic acid.
-
Calibrated pipettes and appropriate vials.
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer) equipped with an electrospray ionization (ESI) source.
Sample Preparation
-
Prepare a stock solution of the commercial this compound in acetonitrile or another suitable solvent.
-
Prepare a dilution series of the unlabeled 12(S)-HETE standard for calibration.
-
Prepare a working solution of the this compound at a concentration suitable for LC-MS analysis.
LC-MS/MS Method
-
Chromatographic Separation:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure the separation of 12(S)-HETE from potential contaminants.
-
Flow Rate: Appropriate for the column dimensions.
-
Injection Volume: Typically 1-10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: ESI negative ion mode.
-
Multiple Reaction Monitoring (MRM) transitions:
-
For unlabeled 12(S)-HETE (d0): Monitor the transition of the precursor ion [M-H]⁻ at m/z 319.2 to a specific product ion (e.g., m/z 179.1).
-
For this compound: Monitor the transition of the precursor ion [M-H]⁻ at m/z 327.2 to a specific product ion (e.g., m/z 184.1).
-
-
Optimize instrument parameters such as collision energy and declustering potential for each transition.
-
Data Analysis
-
Inject the unlabeled 12(S)-HETE standard to confirm its retention time and MRM transition.
-
Inject the this compound working solution.
-
Monitor both the d0 and d8 MRM transitions during the analysis of the this compound sample.
-
Integrate the peak areas for both the d0 and d8 signals at the expected retention time of 12(S)-HETE.
-
Calculate the percentage of the unlabeled (d0) form in the deuterated standard using the following formula:
% Unlabeled (d0) = [Peak Area (d0) / (Peak Area (d0) + Peak Area (d8))] x 100
-
The isotopic purity is then calculated as:
% Isotopic Purity = 100 - % Unlabeled (d0)
It is also advisable to perform a full scan or product ion scan on the this compound standard to assess the distribution of other partially deuterated species (d1-d7).
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for assessing the isotopic purity of this compound.
Conclusion
The isotopic purity of deuterated internal standards is a cornerstone of accurate and reliable quantitative bioanalysis. While commercial suppliers of this compound provide statements of purity, it is incumbent upon the researcher to independently verify these claims, particularly when conducting studies that require a high degree of analytical rigor. The experimental protocol outlined in this guide provides a robust framework for such a validation, empowering researchers to make informed decisions about the reagents they use and ensuring the integrity of their experimental data.
References
12(S)-HETE: A Promising Biomarker in the Landscape of Hypertension Diagnostics
A Comprehensive Guide for Researchers and Drug Development Professionals
The quest for sensitive and specific biomarkers is a critical endeavor in the field of hypertension research. Early and accurate diagnosis, patient stratification, and the development of targeted therapies hinge on the discovery of molecules that reflect the underlying pathophysiology of the disease. Among the emerging candidates, 12(S)-hydroxyeicosatetraenoic acid [12(S)-HETE], a bioactive lipid metabolite, has garnered significant attention. This guide provides a comprehensive comparison of 12(S)-HETE with established and other emerging biomarkers for hypertension, supported by experimental data and detailed protocols.
Performance of 12(S)-HETE as a Hypertension Biomarker
Numerous studies have demonstrated a significant association between elevated levels of 12(S)-HETE and hypertension in both preclinical models and human subjects. This section summarizes the key quantitative data supporting the validation of 12(S)-HETE as a potential biomarker.
Table 1: 12(S)-HETE Levels in Human Essential Hypertension
| Patient Group | Sample Type | 12(S)-HETE Concentration | Fold Change | Reference |
| Hypertensive Patients (n=19) | Platelets | 3.56 ± 1.22 ng/10⁶ platelets | ~5.6x | [1][2][3] |
| Normotensive Controls (n=9) | Platelets | 0.64 ± 0.13 ng/10⁶ platelets | - | [1][2] |
| Hypertensive Patients (n=19) | Urine | 36.8 ± 7.24 ng/mg creatinine | ~2.1x | |
| Normotensive Controls (n=9) | Urine | 17.1 ± 3.14 ng/mg creatinine | - |
Table 2: 12(S)-HETE Levels in Spontaneously Hypertensive Rats (SHR)
| Animal Model | Age | Sample Type | 12(S)-HETE Concentration (ng/mL) | Fold Change vs. WKY | Reference |
| SHR | 4 weeks | Plasma | 262.7 ± 27.9 | ~1.5x | |
| Wistar-Kyoto (WKY) | 4 weeks | Plasma | 170.1 ± 29.6 | - | |
| SHR | 8 weeks | Plasma | 171.4 ± 22.2 | ~1.6x | |
| Wistar-Kyoto (WKY) | 8 weeks | Plasma | 107.5 ± 9.5 | - | |
| SHR | 12 weeks | Plasma | 187.3 ± 23.4 | ~2.7x | |
| Wistar-Kyoto (WKY) | 12 weeks | Plasma | 68.9 ± 8.9 | - | |
| SHR | 12 weeks | Serum | 4.72 ± 0.23 µg/mL | ~2.2x | |
| Wistar-Kyoto (WKY) | 12 weeks | Serum | 2.18 ± 0.33 µg/mL | - | |
| SHR | 12 weeks | Aortic Smooth Muscle | 0.94 ± 0.09 µg/mg protein | ~1.4x | |
| Wistar-Kyoto (WKY) | 12 weeks | Aortic Smooth Muscle | 0.66 ± 0.08 µg/mg protein | - |
Comparison with Other Hypertension Biomarkers
While 12(S)-HETE shows promise, it is essential to evaluate its performance in the context of other established and emerging biomarkers.
Table 3: Comparative Analysis of Hypertension Biomarkers
| Biomarker | Type | Advantages | Disadvantages |
| 12(S)-HETE | Lipid Mediator | - Reflects vascular inflammation and oxidative stress. - Directly implicated in vasoconstriction. - Elevated in both animal models and human hypertension. | - Limited large-scale clinical validation. - Requires specialized assays (ELISA, LC-MS/MS). |
| Renin | Enzyme | - Well-established role in the RAAS pathway. - Used to classify hypertension subtypes. | - Levels can be influenced by posture, diet, and medications. - Pulsatile secretion can lead to variability. |
| Aldosterone | Hormone | - Key regulator of sodium and potassium balance. - Important for diagnosing primary aldosteronism. | - Influenced by dietary salt intake and posture. - Measurement can be complex. |
| C-Reactive Protein (CRP) | Inflammatory Marker | - Widely available and standardized assay. - Reflects systemic inflammation. | - Lacks specificity for hypertension. - Elevated in numerous other inflammatory conditions. |
| MicroRNAs (e.g., miR-21, miR-126) | Regulatory RNA | - Potential for early detection and risk stratification. - Can reflect endothelial dysfunction. | - Standardization of measurement is ongoing. - Clinical utility is still under investigation. |
| Gut Microbiota Metabolites (e.g., TMAO, SCFAs) | Metabolites | - Reflect the interplay between diet, gut health, and blood pressure. - Potential for therapeutic intervention. | - Complex interactions and high inter-individual variability. - Research is in the early stages. |
Experimental Protocols
Accurate and reproducible measurement of 12(S)-HETE is paramount for its validation as a biomarker. Below are detailed methodologies for the two most common analytical techniques.
Enzyme-Linked Immunosorbent Assay (ELISA) for 12(S)-HETE
This protocol provides a general workflow for a competitive ELISA. Specific details may vary based on the commercial kit used.
Methodology:
-
Sample Collection and Preparation: Collect blood samples in EDTA tubes and centrifuge to obtain plasma. Urine samples should be collected and stored at -80°C.
-
Standard Curve Preparation: Prepare a serial dilution of the 12(S)-HETE standard provided in the kit to generate a standard curve.
-
Assay Procedure:
-
Add standards and samples to the wells of the microplate pre-coated with a capture antibody.
-
Add a fixed amount of HRP-conjugated 12(S)-HETE to each well. This will compete with the 12(S)-HETE in the sample for binding to the capture antibody.
-
Incubate the plate.
-
Wash the plate to remove unbound reagents.
-
Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.
-
Stop the reaction with an acid solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: The concentration of 12(S)-HETE in the samples is inversely proportional to the intensity of the color. Calculate the concentrations based on the standard curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for 12(S)-HETE
LC-MS/MS offers high sensitivity and specificity for the quantification of 12(S)-HETE.
Methodology:
-
Sample Preparation:
-
To a known volume of plasma or urine, add a deuterated internal standard (e.g., d8-12(S)-HETE) to account for sample loss during processing.
-
Perform solid-phase extraction (SPE) to isolate the lipid fraction containing 12(S)-HETE.
-
Elute the analyte and evaporate the solvent.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into a liquid chromatograph equipped with a C18 column for separation.
-
The eluent is introduced into the mass spectrometer.
-
Utilize electrospray ionization (ESI) in negative ion mode.
-
Perform tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM) for specific detection and quantification of the parent and daughter ions of 12(S)-HETE and its internal standard.
-
-
Data Analysis: Integrate the peak areas of the analyte and the internal standard. Quantify the concentration of 12(S)-HETE in the sample by comparing the peak area ratio to a standard curve.
Signaling Pathways of 12(S)-HETE in Hypertension
12(S)-HETE is not merely a passive indicator of hypertension; it is an active participant in the signaling cascades that contribute to elevated blood pressure. Its synthesis is initiated by the action of 12-lipoxygenase (12-LO) on arachidonic acid.
As depicted in the signaling pathway, 12(S)-HETE can potentiate the effects of angiotensin II, a key player in the renin-angiotensin-aldosterone system (RAAS). It enhances angiotensin II-induced intracellular calcium release and protein kinase C (PKC) activation in vascular smooth muscle cells, leading to vasoconstriction. Furthermore, 12(S)-HETE can independently activate signaling pathways involving p38 MAP kinase and CREB, promoting cellular hypertrophy and migration, which contribute to vascular remodeling in hypertension.
Conclusion
The available evidence strongly supports the validation of 12(S)-HETE as a promising biomarker for hypertension. Its elevated levels in hypertensive individuals and its direct involvement in the pathophysiology of the disease make it a compelling candidate for further investigation. While challenges in standardizing assays and conducting large-scale clinical validation remain, the continued exploration of 12(S)-HETE holds the potential to refine our understanding of hypertension and pave the way for novel diagnostic and therapeutic strategies. The detailed protocols and comparative data presented in this guide aim to facilitate further research in this exciting area.
References
A Comparative Guide to the Enzymatic and Non-Enzymatic Formation of 12-HETE
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic and non-enzymatic pathways for the formation of 12-hydroxyeicosatetraenoic acid (12-HETE), a critical lipid mediator in various physiological and pathological processes. Understanding the distinct origins of 12-HETE is paramount for elucidating its precise roles in health and disease and for the development of targeted therapeutic interventions.
Introduction to 12-HETE
12-HETE is a derivative of arachidonic acid, a 20-carbon polyunsaturated fatty acid. It exists as different stereoisomers, primarily 12(S)-HETE and 12(R)-HETE, whose formation is dictated by specific enzymatic pathways. A racemic mixture of 12-HETE can also be produced non-enzymatically. These different forms of 12-HETE can elicit distinct biological responses, making the differentiation of their origins a crucial aspect of eicosanoid research.[1] 12-HETE is implicated in a wide range of biological processes, including inflammation, cancer progression, and vascular function.[2]
Pathways of 12-HETE Formation: A Comparative Overview
The formation of 12-HETE can be broadly categorized into two main routes: highly specific enzymatic pathways and non-specific non-enzymatic processes.
Enzymatic Formation
Enzymatic synthesis of 12-HETE is primarily carried out by two families of enzymes: lipoxygenases (LOX) and cytochrome P450 (CYP) monooxygenases. These pathways are characterized by their stereospecificity, resulting in the production of either 12(S)-HETE or 12(R)-HETE.
-
12-Lipoxygenase (12-LOX) Pathway: The platelet-type 12-lipoxygenase (ALOX12) is a key enzyme that catalyzes the conversion of arachidonic acid to 12(S)-hydroperoxyeicosatetraenoic acid (12(S)-HpETE), which is then rapidly reduced to 12(S)-HETE by cellular peroxidases like glutathione peroxidase.[1][3] Another lipoxygenase, 12(R)-lipoxygenase (ALOX12B), is responsible for the formation of 12(R)-HpETE, the precursor to 12(R)-HETE.[1] In humans, 15-lipoxygenase-1 (ALOX15) can also produce 12(S)-HpETE as a minor product.
-
Cytochrome P450 (CYP) Pathway: Certain cytochrome P450 enzymes can also metabolize arachidonic acid to form 12-HETE. This pathway typically produces a mixture of 12(S)-HETE and 12(R)-HETE, often with a predominance of the 12(R) stereoisomer. Specific CYP isozymes, such as those from the CYP4A and CYP4F families, are known to be involved in HETE synthesis. For instance, microsomal CYP450s in the corneal epithelium are a major source of 12(R)-HETE.
Non-Enzymatic Formation
Non-enzymatic production of 12-HETE occurs through the auto-oxidation of arachidonic acid, a process mediated by reactive oxygen species (ROS) and free radicals. This pathway is non-specific and results in the formation of a racemic mixture, containing both 12(S)-HETE and 12(R)-HETE in roughly equal amounts. This process is often associated with conditions of oxidative stress.
Quantitative Data Comparison
The following tables summarize key quantitative differences between the enzymatic and non-enzymatic formation of 12-HETE.
Table 1: Comparison of 12-HETE Formation Pathways
| Feature | 12-Lipoxygenase (LOX) Pathway | Cytochrome P450 (CYP) Pathway | Non-Enzymatic (Auto-oxidation) |
| Primary Product(s) | 12(S)-HETE (from ALOX12), 12(R)-HETE (from ALOX12B) | Mixture of 12(S)-HETE and 12(R)-HETE (often R-dominant) | Racemic mixture of 12(S)-HETE and 12(R)-HETE |
| Stereospecificity | High | Moderate to Low | None |
| Key Enzymes/Mediators | 12-Lipoxygenases (ALOX12, ALOX12B), Glutathione Peroxidase | Cytochrome P450 monooxygenases (e.g., CYP4A, CYP4F) | Reactive Oxygen Species (ROS), Free Radicals |
| Subcellular Location | Cytosol, Membranes | Endoplasmic Reticulum, Mitochondria | Membranes (where arachidonic acid is abundant) |
| Regulation | Cellular signaling pathways, substrate availability | Gene expression, enzyme induction/inhibition | Levels of oxidative stress |
Table 2: Comparison of Analytical Methods for 12-HETE Quantification
| Method | Principle | Advantages | Disadvantages | Limit of Detection (LOD)/Quantitation (LOQ) |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection. | High specificity and sensitivity, can differentiate stereoisomers (with chiral chromatography), allows for multiplexing. | Requires expensive instrumentation and complex sample preparation. | LOQ for 12-HETE can be as low as 100 pg/mL. |
| ELISA | Competitive immunoassay using specific antibodies. | Relatively inexpensive, high throughput, requires minimal sample preparation. | Potential for cross-reactivity with other HETE isomers, may not distinguish between stereoisomers. | Varies by kit, typically in the low pg/mL to ng/mL range. |
Table 3: Reported Concentrations of 12-HETE in Human Biological Samples
| Sample Type | Condition | 12(S)-HETE Concentration | 12(R)-HETE Concentration | Reference |
| Platelets | Basal (Hypertensive Patients) | 3.56 ± 1.22 ng/10^6 platelets | Not Reported | |
| Platelets | Basal (Normotensive Controls) | 0.64 ± 0.13 ng/10^6 platelets | Not Reported | |
| Urine | Hypertensive Patients | 36.8 ± 7.24 ng/mg creatinine | Not Reported | |
| Urine | Normotensive Controls | 17.1 ± 3.14 ng/mg creatinine | Not Reported | |
| Serum | Newly Diagnosed Type 1 Diabetes | Significantly higher than controls | Detected, up-regulated | |
| Serum | Diabetic Kidney Disease | 384.69 pg/mL (median) | Not Reported | |
| Serum | Healthy Controls | 17.77 pg/mL (median) | Not Reported |
Signaling Pathways and Biological Activities
12-HETE, particularly 12(S)-HETE, exerts its biological effects by activating specific signaling pathways, often initiated by binding to the G protein-coupled receptor GPR31. This interaction can trigger a cascade of downstream events, including the activation of the NF-κB and MAPK/ERK pathways, leading to changes in gene expression and cellular function. Furthermore, 12-HETE has been shown to induce the expression of vascular endothelial growth factor (VEGF), a key regulator of angiogenesis.
Signaling Pathway Diagrams
Caption: 12(S)-HETE/GPR31 Signaling Cascade.
Caption: Simplified VEGF Signaling Pathway.
Experimental Protocols
Distinguishing between enzymatic and non-enzymatic sources of 12-HETE is critical for accurate interpretation of its biological role. Chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.
Key Experiment: Chiral LC-MS/MS Analysis of 12-HETE Enantiomers
Objective: To separate and quantify 12(S)-HETE and 12(R)-HETE in a biological sample to determine the relative contribution of enzymatic and non-enzymatic pathways.
Methodology:
-
Sample Preparation:
-
Homogenize tissue or plasma samples.
-
Perform lipid extraction using a method such as the Bligh and Dyer procedure.
-
The extracted lipids are then subjected to solid-phase extraction (SPE) for purification and concentration of HETEs.
-
-
Chiral Chromatography:
-
Utilize a chiral column (e.g., ChiralPak AD-RH) to separate the 12(S)-HETE and 12(R)-HETE enantiomers.
-
An isocratic or gradient elution with a mobile phase typically consisting of a mixture of methanol, water, and acetic acid is used.
-
-
Mass Spectrometry:
-
Employ a tandem mass spectrometer (MS/MS) with electrospray ionization (ESI) in negative ion mode.
-
Use multiple reaction monitoring (MRM) for sensitive and specific detection of the parent and daughter ions of 12-HETE.
-
Data Interpretation:
-
A predominance of one enantiomer (e.g., 12(S)-HETE) suggests a primary enzymatic origin (in this case, 12-LOX).
-
A roughly equal ratio of 12(S)-HETE and 12(R)-HETE indicates a significant contribution from non-enzymatic, auto-oxidation pathways.
-
The presence of predominantly 12(R)-HETE points towards a CYP-mediated or 12(R)-LOX pathway.
Experimental Workflow Diagram
Caption: Workflow for Chiral Analysis of 12-HETE.
Conclusion
The formation of 12-HETE is a complex process involving distinct enzymatic and non-enzymatic pathways. The stereochemical outcome of these pathways is a critical determinant of the subsequent biological activity. For researchers in drug development and related scientific fields, a thorough understanding of these formation routes and the analytical methods to differentiate them is essential. The ability to distinguish between the pro-inflammatory and signaling roles of specific 12-HETE enantiomers will undoubtedly pave the way for more targeted and effective therapeutic strategies for a host of diseases.
References
Comparing different internal standards for 12-HETE quantification (e.g., 5(S)-HETE-d8)
An objective comparison of commonly used internal standards for the accurate measurement of 12-hydroxyeicosatetraenoic acid (12-HETE), a critical lipid mediator in various physiological and pathological processes. This guide provides supporting data, detailed experimental protocols, and visual workflows to aid researchers in selecting the optimal internal standard for their analytical needs.
For researchers, scientists, and drug development professionals engaged in the study of inflammatory pathways and related diseases, the accurate quantification of eicosanoids like 12-HETE is paramount. As a product of the 12-lipoxygenase (12-LOX) pathway, 12-HETE is implicated in a range of biological activities, including cell migration, proliferation, and angiogenesis. Its precise measurement is crucial for understanding its role in conditions such as cancer, diabetes, and cardiovascular disease.[1][2][3]
The gold standard for 12-HETE quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique that offers high sensitivity and specificity. The reliability of LC-MS/MS data, however, is heavily dependent on the use of an appropriate internal standard (IS). An ideal internal standard should closely mimic the analyte's chemical and physical properties, co-elute chromatographically, and ionize similarly to compensate for variations in sample preparation and instrument response.
This guide compares two commonly employed deuterated internal standards for 12-HETE quantification: 12(S)-HETE-d8 and 5(S)-HETE-d8 . While this compound represents a structurally identical, stable isotope-labeled internal standard, 5(S)-HETE-d8 is a positional isomer. The choice between these can impact the accuracy and precision of quantification.
Performance Comparison of Internal Standards
The selection of an internal standard is a critical step in developing a robust quantitative LC-MS/MS assay. The following table summarizes key performance parameters for this compound and presents data on the use of other deuterated HETE isomers as internal standards.
| Internal Standard | Analyte | Key Performance Metrics | Reference |
| This compound | 12(R)-HETE, 12(S)-HETE | Linearity (R²) > 0.999 over a concentration range of 1-5,000 ng/mL.[4] | [4] |
| 5(S)-HETE-d8 | 5-HETE, 8-HETE, 12-HETE, 15-HETE | Used for quantification of multiple HETE positional isomers. | |
| 15(S)-HETE-d8 | 5-HETE, 8-HETE, 9-HETE, 12-HETE, 15-HETE, 20-HETE | Linear range of 2-1000 pg for various HETEs. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible and reliable quantification of 12-HETE. Below are representative protocols for sample preparation and LC-MS/MS analysis.
Sample Preparation: Lipid Extraction from Biological Matrices
This protocol is a common method for extracting eicosanoids from biological samples such as plasma, tissue homogenates, or cell lysates.
-
Sample Homogenization: Homogenize the biological sample (e.g., ~10 mg of tissue) in a suitable solvent. For instance, use a mixture of chloroform and methanol (1:2, v/v).
-
Internal Standard Spiking: Add a known amount of the chosen internal standard (e.g., 1 ng of this compound or 5(S)-HETE-d8) to the homogenate.
-
Phase Separation: Add chloroform and a salt solution (e.g., 0.9% NaCl) to induce phase separation. Vortex the mixture thoroughly.
-
Lipid Extraction: Centrifuge the sample to separate the layers. The lower organic phase, containing the lipids, is collected.
-
Drying and Reconstitution: Evaporate the organic solvent under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried lipid extract in the mobile phase used for LC-MS/MS analysis.
LC-MS/MS Analysis for 12-HETE Quantification
The following parameters provide a general framework for the chromatographic separation and mass spectrometric detection of 12-HETE and its internal standard.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used (e.g., ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 150 mm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is commonly employed.
-
Flow Rate: A flow rate in the range of 200-400 µL/min is typical.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray ionization (ESI) in the negative ion mode is used for HETEs.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions:
-
12-HETE: m/z 319.2 → 179.1
-
This compound: m/z 327.2 → 184.0
-
5-HETE-d8: m/z 327.12 → 116.03
-
-
Visualizing the Workflow and Signaling Pathway
To provide a clearer understanding of the experimental process and the biological context of 12-HETE, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for 12-HETE quantification.
Caption: 12(S)-HETE signaling via the GPR31 receptor.
Conclusion
The accurate quantification of 12-HETE is critical for advancing our understanding of its role in health and disease. The use of a stable isotope-labeled internal standard, such as this compound, is the recommended approach for achieving the highest level of accuracy and precision in LC-MS/MS-based quantification. While positional isomers like 5(S)-HETE-d8 can also be employed, particularly in multiplexed assays, their use necessitates thorough method validation to ensure they adequately correct for the behavior of 12-HETE. The provided protocols and diagrams serve as a valuable resource for researchers to develop and implement robust and reliable methods for 12-HETE analysis.
References
- 1. 12(S)-HETE, pleiotropic functions, multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Regulation of Tissue Inflammation by 12-Lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 12(S)-HETE LC-MS/MS Assay: Linearity and Sensitivity
For researchers, scientists, and drug development professionals, the accurate quantification of signaling lipids is paramount. 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE), a key metabolite of the 12-lipoxygenase pathway, is implicated in a variety of physiological and pathological processes, including inflammation, thrombosis, and cancer. Consequently, robust and sensitive analytical methods are essential for elucidating its role in disease and for the development of novel therapeutics.
This guide provides a comparative overview of the linearity and sensitivity of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for 12(S)-HETE, benchmarked against alternative analytical techniques. Detailed experimental protocols and performance data are presented to aid in the selection of the most appropriate method for specific research needs.
Performance Comparison of 12(S)-HETE Quantification Methods
The accurate measurement of 12(S)-HETE can be achieved through several analytical platforms, each with its own set of strengths and limitations. LC-MS/MS has emerged as the gold standard due to its high selectivity and sensitivity. This section compares the performance of LC-MS/MS with other common methods, namely Enzyme-Linked Immunosorbent Assay (ELISA) and Gas Chromatography-Mass Spectrometry (GC-MS).
| Parameter | LC-MS/MS | ELISA | GC-MS |
| Linear Range | Wide, typically spanning several orders of magnitude (e.g., 1 - 5,000 ng/mL) | Narrower, typically within a 2-3 log range (e.g., 0.195 - 50 ng/mL) | Wide, similar to LC-MS/MS (e.g., 1 - 10,000 pg on-column)[1] |
| Correlation Coefficient (R²) | Routinely > 0.99 | Generally > 0.98 | Typically > 0.99[1] |
| Sensitivity (LOD/LOQ) | High, with LOQs reported in the low pg/mL to ng/mL range (e.g., LLOQ of 100 pg/mL)[2] | Moderate, with sensitivities typically in the range of 0.1 to 0.5 ng/mL[3] | High, with LODs in the low pg range |
| Specificity | High, capable of distinguishing between isomers (e.g., 12(S)-HETE vs. 12(R)-HETE) with chiral chromatography | Variable, potential for cross-reactivity with other HETE isomers or related compounds | High, especially with high-resolution mass analyzers |
| Throughput | Moderate to high, depending on the complexity of sample preparation and chromatographic run time | High, suitable for screening large numbers of samples | Low to moderate, often requires derivatization, leading to longer sample preparation times |
| Cost | High initial instrument cost, moderate running costs | Low instrument cost, moderate cost per sample | High initial instrument cost, moderate running costs |
Table 1. Comparison of key performance parameters for 12(S)-HETE quantification methods.
Experimental Protocols
12(S)-HETE Analysis by LC-MS/MS
This protocol provides a typical workflow for the quantification of 12(S)-HETE in biological matrices.
a) Sample Preparation (Solid Phase Extraction - SPE)
-
Internal Standard Spiking: To each 1 mL of plasma sample, add an internal standard (e.g., 12(S)-HETE-d8) to account for analytical variability.
-
Protein Precipitation: Add 3 mL of cold methanol, vortex, and centrifuge to pellet proteins.
-
SPE Column Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 15% methanol in water to remove polar impurities.
-
Elution: Elute the analytes with 3 mL of methanol.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.
b) Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 30% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
c) Tandem Mass Spectrometry
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
12(S)-HETE: m/z 319.2 → 179.1
-
This compound (Internal Standard): m/z 327.2 → 184.1
-
-
Collision Energy: Optimized for each transition.
12(S)-HETE Analysis by ELISA
This protocol outlines the general steps for a competitive ELISA.
-
Standard and Sample Preparation: Prepare a standard curve by serially diluting a 12(S)-HETE standard. Dilute samples as necessary to fall within the linear range of the assay.
-
Incubation: Add standards, samples, and a fixed concentration of 12(S)-HETE conjugated to an enzyme (e.g., horseradish peroxidase) to wells of a microplate pre-coated with a 12(S)-HETE-specific antibody. Incubate for a specified time.
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Addition: Add a chromogenic substrate for the enzyme.
-
Signal Development and Measurement: Allow the color to develop and then stop the reaction. Measure the absorbance at a specific wavelength using a microplate reader. The intensity of the color is inversely proportional to the concentration of 12(S)-HETE in the sample.
Visualizing the Process: From Biology to Data
To better understand the context and workflow of 12(S)-HETE analysis, the following diagrams illustrate the biological pathway of its formation and a typical experimental workflow for its quantification.
References
- 1. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Lipoxygenase, CYP450, and Non-Enzymatic Metabolites of Arachidonic Acid in Essential Hypertension and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
Safety Operating Guide
Safe Disposal of 12(S)-HETE-d8: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling 12(S)-HETE-d8, proper disposal is a critical component of laboratory safety and regulatory compliance. Since this compound is typically supplied in a solution of acetonitrile, the disposal procedure is primarily governed by the hazardous nature of the solvent. Acetonitrile is a flammable and toxic substance, necessitating its disposal as hazardous waste. Adherence to established protocols is essential to ensure the safety of laboratory personnel and to prevent environmental contamination.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and acetonitrile. The primary hazards associated with this compound in acetonitrile are the flammability and toxicity of the solvent.[1]
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Lab Coat: A flame-resistant lab coat should be worn.
-
Ventilation: All handling and disposal preparation should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
Disposal of this compound must comply with local, state, and federal regulations for hazardous waste.[2] Under no circumstances should it be poured down the drain or disposed of in regular trash.[1][3][4]
-
Waste Collection:
-
Designate a specific, properly labeled hazardous waste container for the collection of this compound and other acetonitrile-containing waste. The container must be made of a material compatible with acetonitrile and have a secure, tight-fitting lid.
-
The container should be clearly labeled as "Hazardous Waste," and the full chemical names of the contents, including "this compound" and "Acetonitrile," should be listed.
-
-
Storage of Waste:
-
Store the waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory. This area must be at or near the point of waste generation and under the control of laboratory personnel.
-
Ensure that the waste container is kept closed at all times, except when adding waste.
-
Segregate the acetonitrile waste from incompatible materials, such as strong oxidizers, acids, and bases, to prevent dangerous chemical reactions.
-
-
Disposal of Empty Containers:
-
Empty containers that held this compound in acetonitrile must also be treated as hazardous waste unless properly decontaminated.
-
For volatile solvents like acetonitrile, the emptied container can be air-dried in a chemical fume hood.
-
Alternatively, triple rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After decontamination, remove or deface the original labels before disposal as non-hazardous waste.
-
-
Arranging for Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste container.
-
Follow all institutional procedures for waste pickup requests and documentation.
-
Quantitative Data Summary
The primary quantitative data relevant to the safe handling and disposal of this compound in acetonitrile pertains to the hazardous properties of acetonitrile.
| Property | Value | Significance for Disposal |
| Flash Point (Acetonitrile) | 2°C (35.6°F) | Highly flammable; requires storage away from ignition sources. |
| Toxicity | Harmful if swallowed, in contact with skin, or inhaled. | Necessitates the use of appropriate PPE and handling in a fume hood. |
| pH | Not Applicable | While acetonitrile is neutral, it should not be mixed with strong acids or bases. |
Experimental Protocols
The disposal procedure outlined above is a standard protocol for the management of hazardous chemical waste in a laboratory setting. It is based on guidelines from regulatory bodies and institutional safety manuals.
Disposal Workflow
The logical flow of the disposal process can be visualized as a series of sequential steps, starting from the point of waste generation to its final removal from the laboratory.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
